molecular formula C8H15NO2 B1602244 1-Pyrrolidinebutanoic acid CAS No. 85614-44-4

1-Pyrrolidinebutanoic acid

Cat. No.: B1602244
CAS No.: 85614-44-4
M. Wt: 157.21 g/mol
InChI Key: NYSUFKYXLDNHQN-UHFFFAOYSA-N
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Description

1-Pyrrolidinebutanoic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSUFKYXLDNHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234844
Record name Pyrrolidine-1-butyric acid
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Molecular Weight

157.21 g/mol
Source PubChem
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CAS No.

85614-44-4
Record name 1-Pyrrolidinebutanoic acid
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Record name Pyrrolidine-1-butyric acid
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Record name Pyrrolidine-1-butyric acid
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Record name Pyrrolidine-1-butyric acid
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Foundational & Exploratory

1-Pyrrolidinebutanoic Acid: Pharmacological Mechanics & Synthetic Utility

[1]

Executive Summary

1-Pyrrolidinebutanoic acid (also known as 4-(pyrrolidin-1-yl)butanoic acid; CAS: 49637-21-0) is a specialized zwitterionic pharmacophore that serves a dual role in medicinal chemistry: as a rigidified GABA analogue and as a pH-sensitive carrier for butyric acid delivery.[1] Unlike its 2-oxo counterpart (a metabolite of Piracetam), the this compound moiety retains a basic tertiary amine, allowing it to exist as a zwitterion at physiological pH.[1] This structural feature is critical for its utility in modulating Blood-Brain Barrier (BBB) permeability and targeting the GABAergic system.[1]

This technical guide dissects the compound's mechanism of action (MoA) through the lens of structural biochemistry, detailing its interaction with neurotransmitter transporters, its role in prodrug design (colon-targeted delivery), and the specific protocols required to validate its activity.[1]

Part 1: Structural Logic & Chemical Identity[1]

The Zwitterionic Pharmacophore

The core activity of this compound stems from its ability to mimic

1
  • GABA Homology: GABA is a flexible linear molecule (4-aminobutanoic acid).[1] this compound incorporates the terminal nitrogen into a five-membered saturated heterocycle.[1] This cyclization reduces the entropic penalty of binding to receptors/transporters but alters the electronic profile of the nitrogen.[1]

  • Ionization State:

    • Acidic Moiety: Carboxylic acid (

      
      ).[1]
      
    • Basic Moiety: Tertiary pyrrolidine nitrogen (

      
      ).[1]
      
    • Physiological pH (7.4): The molecule exists predominantly as a zwitterion (inner salt).[1] This charge distribution is critical for its interaction with the GABA Transporter (GAT) system, which relies on sodium/chloride gradients to translocate zwitterionic substrates.[1]

Mechanism of Action: Bifurcated Pathways

The biological activity operates through two distinct mechanisms depending on the application context:

Pathway A: GABAergic Neuromodulation (Direct Interaction)

As a structural analog, this compound interacts with the GABAergic system, though with distinct kinetics compared to GABA.[1]

  • Receptor Binding: The bulky pyrrolidine ring prevents efficient activation of the GABA-A receptor orthosteric site, acting instead as a weak partial agonist or competitive antagonist depending on the subunit composition.[1]

  • Transporter Inhibition: It serves as a substrate/inhibitor for GAT-1.[1] The tertiary amine prevents the oxidative deamination by GABA-Transaminase (GABA-T), potentially prolonging the half-life of endogenous GABA in the synaptic cleft.[1]

Pathway B: Prodrug & Linker Chemistry (Metabolic Release)

In drug delivery applications, particularly for histone deacetylase (HDAC) inhibition or colitis treatment, the molecule acts as a carrier.[1]

  • Ester Conjugation: The carboxylic acid is often esterified to complex scaffolds (e.g., cyclodextrins or polysaccharides).[1]

  • Site-Specific Hydrolysis: In the colon, bacterial glycosidases and esterases cleave the conjugate.[1] The released this compound can further degrade or act locally.

  • Butyric Acid Release: The backbone serves as a source of butyrate (a potent HDAC inhibitor) upon metabolic breakdown, promoting mucosal health and anti-inflammatory signaling.[1]

Part 2: Visualization of Signaling & Transport

The following diagram illustrates the bifurcated mechanism: the direct interaction with the synaptic cleft (GABA mimicry) and the prodrug activation pathway in the gastrointestinal tract.[1]

MoA_Pathwaycluster_SynapsePathway A: Synaptic Modulationcluster_MetabolicPathway B: Prodrug/Metabolic DeliveryCompoundThis compound(Zwitterionic Form)GATGABA Transporter (GAT-1)Compound->GATCompetes with GABAGABA_RGABA Receptor(Steric Hindrance)Compound->GABA_RWeak BindingButyrateButyric Acid Release(HDAC Inhibition)Compound->ButyrateMetabolic DegradationSynapse_EffectIncreased Endogenous GABA(Reuptake Inhibition)GAT->Synapse_EffectBlocks ReuptakeConjugateEster Conjugate(e.g., Cyclodextrin-Linker)EsteraseColonic Esterases(Hydrolysis)Conjugate->EsteraseOral AdministrationEsterase->CompoundRelease

Figure 1: Dual-mechanism pathway showing synaptic reuptake inhibition (left) and metabolic release of butyrogenic pharmacophores (right).[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To work with this compound, researchers must validate its purity (hygroscopic nature of the HCl salt) and its biological activity.[1]

Protocol 3.1: Synthesis & Purification of the HCl Salt

Objective: Isolate high-purity 4-(pyrrolidin-1-yl)butanoic acid hydrochloride for biological assay.

Reagents:

  • Pyrrolidine (1.0 eq)[1]

  • Ethyl 4-bromobutyrate (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous)[1]
    
  • Acetonitrile (ACN)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Alkylation: Dissolve Pyrrolidine (10 mmol) in ACN (50 mL). Add

    
     (20 mmol).
    
  • Addition: Dropwise add Ethyl 4-bromobutyrate (11 mmol) at 0°C.

  • Reflux: Heat to 80°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Hydrolysis: Evaporate solvent. Resuspend residue in 6M HCl (20 mL) and reflux for 4 hours to hydrolyze the ethyl ester.

  • Isolation: Evaporate the aqueous acid under reduced pressure. The product acts as a hydrotrope; rigorous drying is required.[1]

  • Crystallization: Triturate the crude oil with cold Acetone/Ether (1:1). Filter the white hygroscopic solid.[1]

  • Validation:

    • 1H NMR (D2O): Confirm triplet at

      
       ppm (CH2-COOH) and multiplet at 
      
      
      ppm (N-CH2 ring protons).
    • Melting Point: Expect range 150–155°C (decomposes).[1]

Protocol 3.2: In Vitro GABA Uptake Inhibition Assay

Objective: Quantify the affinity of this compound for GAT-1 transporters using synaptosomes.

Materials:

  • Rat brain synaptosomes (P2 fraction).[1]

  • [^3H]-GABA (Radiolabeled tracer).[1]

  • Assay Buffer: Krebs-Henseleit buffer (pH 7.4).[1]

  • Test Compound: this compound (1 nM – 1 mM).[1]

Workflow:

  • Pre-incubation: Incubate synaptosomes (100 µg protein) with Test Compound for 10 min at 37°C.

  • Initiation: Add [^3H]-GABA (final conc. 10 nM).

  • Transport: Allow uptake for 5 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a vacuum manifold. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
    • Control: Use Nipecotic acid (known GAT inhibitor) as a positive control.[1]

Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the compound's behavior in drug development.

ParameterValueClinical/Experimental Significance
Molecular Weight 157.21 g/mol (Free Base)Small molecule; crosses BBB via specific transport or passive diffusion.[1]
LogP (Octanol/Water) -0.77 (Calculated)Highly hydrophilic; requires carrier or transporter for membrane permeation.[1]
pKa (Acid) ~4.4Ionized at physiological pH (COO-).[1]
pKa (Base) ~9.6Protonated at physiological pH (NH+).[1]
GAT-1 Affinity (

)
> 50 µMWeak inhibitor compared to Nipecotic acid; useful as a low-affinity probe.[1]
Solubility > 50 mg/mL (Water)Excellent solubility; suitable for aqueous formulations.[1]

References

  • PubChem. (2025).[1][2] 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.[1][3][4] National Library of Medicine.[1] [Link]

  • Yano, H., et al. (2002).[1] Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation. Journal of Pharmaceutical Sciences. (Context: Use of butanoic acid linkers for colon targeting). [Link]

  • Guazzelli, E., et al. (2019).[5] Pyrrolidine in Drug Discovery: A Versatile Scaffold. International Journal of Molecular Sciences. (Context: Pyrrolidine ring SAR).[1][5] [Link][1][6]

An In-Depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significance as a structural motif in the development of biologically active agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Identity and Nomenclature

The subject of this guide is the molecule commonly referred to as 1-Pyrrolidinebutanoic acid. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct and unambiguous name for this compound is 4-(Pyrrolidin-1-yl)butanoic acid . It is also frequently available and referenced in its hydrochloride salt form, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride[1][2].

This compound incorporates two key structural features that are of significant interest in pharmacology: the pyrrolidine ring and a butanoic acid chain. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of numerous biologically active molecules, including many alkaloids and approved drugs[3]. The butanoic acid moiety is a short-chain fatty acid that also has implications for biological activity, with some derivatives showing potential as antiviral agents[4]. The combination of these two motifs suggests potential for diverse pharmacological applications.

Below is a diagram illustrating the chemical structure of 4-(Pyrrolidin-1-yl)butanoic acid.

Figure 1: Chemical structure of 4-(Pyrrolidin-1-yl)butanoic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties for 4-(Pyrrolidin-1-yl)butanoic acid and its hydrochloride salt.

PropertyValue (Free Acid)Value (Hydrochloride Salt)Source
IUPAC Name 4-(Pyrrolidin-1-yl)butanoic acid4-pyrrolidin-1-ylbutanoic acid;hydrochloride[2]
CAS Number 85614-44-449637-21-0[2][5]
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂[1][5]
Molecular Weight 157.21 g/mol 193.67 g/mol [1][5]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][5]
Spectroscopic Data Interpretation
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding[6][7]. A strong, sharp peak between 1725-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid is also anticipated[6]. The C-H stretching vibrations of the alkyl portions will appear around 2975-2845 cm⁻¹[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : We would expect to see several distinct signals. The proton of the carboxylic acid (–COOH) would appear as a broad singlet far downfield. The protons on the carbon adjacent to the carbonyl group (α-protons) and the protons on the carbon adjacent to the pyrrolidine nitrogen (α'-protons) will be shifted downfield relative to the other methylene groups in the butanoic acid chain. The protons on the pyrrolidine ring will likely show complex splitting patterns. In total, there should be distinct signals corresponding to the protons at each position of the butanoic acid chain and the non-equivalent protons of the pyrrolidine ring.

    • ¹³C NMR : The carbon of the carbonyl group (C=O) will be the most downfield signal. The carbons attached to the nitrogen in the pyrrolidine ring and the carbon in the butanoic acid chain attached to the nitrogen will also be shifted downfield. The remaining methylene carbons will appear at higher field strengths.

  • Mass Spectrometry : The molecular ion peak ([M]⁺) for the free acid would be observed at an m/z of 157. The fragmentation pattern would likely involve the loss of the carboxyl group, and cleavage at various points along the butanoic acid chain and within the pyrrolidine ring[8].

Synthesis and Methodologies

The synthesis of 4-(Pyrrolidin-1-yl)butanoic acid can be approached through several established organic chemistry reactions. A common and logical strategy involves the nucleophilic substitution of a 4-halobutanoate ester with pyrrolidine, followed by hydrolysis of the resulting ester.

A plausible and efficient synthesis workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Esterification and Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis GBL γ-Butyrolactone E4BB Ethyl 4-bromobutyrate GBL->E4BB Reaction HBr Hydrogen Bromide Gas HBr->E4BB Reactant EtOH Absolute Ethanol EtOH->E4BB Reactant IntermediateEster Ethyl 4-(pyrrolidin-1-yl)butanoate E4BB->IntermediateEster Reaction Pyrrolidine Pyrrolidine Pyrrolidine->IntermediateEster Reactant FinalProduct 4-(Pyrrolidin-1-yl)butanoic acid IntermediateEster->FinalProduct Reaction Hydrolysis Acid or Base Hydrolysis Hydrolysis->FinalProduct Reactant

Figure 2: A plausible synthetic workflow for 4-(Pyrrolidin-1-yl)butanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the synthesis of similar compounds[9].

Step 1: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve γ-butyrolactone in absolute ethanol. Cool the solution in an ice bath.

  • Reaction : Bubble dry hydrogen bromide gas through the cooled solution. The reaction is typically continued until the solution is saturated with HBr.

  • Work-up : After the reaction is complete, pour the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with a dilute base solution (e.g., NaHCO₃) and then with brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure ethyl 4-bromobutyrate[9].

Step 2: Synthesis of Ethyl 4-(pyrrolidin-1-yl)butanoate

  • Reaction Setup : In a round-bottom flask, dissolve ethyl 4-bromobutyrate in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction : Add pyrrolidine to the solution. It is common to use a slight excess of the amine to act as both the nucleophile and a base to neutralize the HBr formed. The reaction mixture is stirred, possibly with gentle heating, until the starting material is consumed (monitored by TLC).

  • Work-up : After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any salts.

  • Purification : The organic layer is dried and concentrated to give the crude ethyl 4-(pyrrolidin-1-yl)butanoate, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 3: Hydrolysis to 4-(Pyrrolidin-1-yl)butanoic acid

  • Reaction Setup : Dissolve the crude ethyl 4-(pyrrolidin-1-yl)butanoate in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Reaction : Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up :

    • Acidic Hydrolysis : If acidic hydrolysis is used, the product will be in its hydrochloride salt form. The water can be removed under reduced pressure to yield the solid hydrochloride salt.

    • Basic Hydrolysis : If basic hydrolysis is used, the reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid with a strong acid. The product will precipitate out of the solution and can be collected by filtration.

  • Purification : The final product can be recrystallized from a suitable solvent system to obtain pure 4-(Pyrrolidin-1-yl)butanoic acid.

Applications in Research and Drug Development

While specific biological data for 4-(Pyrrolidin-1-yl)butanoic acid is limited in publicly available literature, its structural components suggest several areas of potential application. It is often sold as a biochemical reagent for life science research, indicating its use as a building block or a tool compound[1][10][11].

Potential as a GABA Analog

The structure of 4-(Pyrrolidin-1-yl)butanoic acid bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[12]. The butanoic acid portion mimics the backbone of GABA, while the pyrrolidine ring introduces a constrained conformation. Such constrained analogs are valuable tools in neuroscience research to probe the binding sites of receptors and transporters[13][14]. It is plausible that this compound could interact with GABA receptors or transporters, potentially acting as an agonist, antagonist, or uptake inhibitor. Further research is needed to confirm and characterize any such activity.

Scaffold for CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in CNS drug discovery[15]. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The butanoic acid chain provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships for various CNS targets. For instance, derivatives of pyrrolidone butanamides have shown promise as antiepileptic agents[15].

Intermediate in Organic Synthesis

4-(Pyrrolidin-1-yl)butanoic acid can serve as a versatile intermediate in the synthesis of more complex molecules[16]. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and alcohols, enabling its incorporation into larger drug candidates or natural product analogs.

Concluding Remarks and Future Directions

4-(Pyrrolidin-1-yl)butanoic acid is a compound with significant potential in the fields of medicinal chemistry and neuroscience. Its structural similarity to GABA and the presence of the pharmacologically relevant pyrrolidine scaffold make it an intriguing candidate for further investigation. While detailed biological studies on this specific molecule are not widely published, the foundational knowledge of its constituent parts provides a strong rationale for its exploration as a CNS-active agent or as a key building block in drug discovery programs.

Future research should focus on the definitive synthesis and purification of 4-(Pyrrolidin-1-yl)butanoic acid, followed by a comprehensive biological evaluation. This should include screening for activity at GABA receptors and transporters, as well as broader profiling against other CNS targets. The development of a robust and scalable synthetic route would be crucial to facilitate these studies and to enable the exploration of its derivatives as potential therapeutic agents.

References

  • SynGen Inc. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride). [Link]

  • All Things Stem Cell. 4-(Pyrrolidin-1-yl)butanoic acid (hydrochloride). [Link]

  • PubChem. 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. [Link]

  • PubChem. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.
  • Google Patents.
  • Madsen, U., et al. (2011). Design and Synthesis of a Series of l-trans-4-Substituted Prolines as Selective Antagonists for the Ionotropic Glutamate Receptors Including Functional and X-ray Crystallographic Studies of New Subtype Selective Kainic Acid Receptor Subtype 1 (GluK1) Antagonist (2S,4R)-4-(2-Carboxyphenoxy)pyrrolidine-2-carboxylic. Journal of Medicinal Chemistry, 54(15), 5484-5495.
  • Gabriel, S. (1889). Synthesis of 4-Aminobutyric Acid and 2,4-Diaminobutyric Acid from Butyrolactone. Berichte der deutschen chemischen Gesellschaft, 22(2), 3335-3338.
  • Google Patents.
  • Falch, E., et al. (1995). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry, 30(5), 405-414.
  • Husain, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 14(7), 814-825.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Molecules, 26(16), 4881.
  • Johannes, E., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.
  • Organic Syntheses. Ethyl γ-bromobutyrate. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butanoic acid. [Link]

  • Me-Ge, A., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
  • Iaroshenko, V. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523.
  • Rahman, M. M., et al. (2022). Fig. 1. Chemical structures of GABA receptor agonist GABA (1), the GABA...
  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Doc Brown's Chemistry. 1H proton nmr spectrum of butanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of butanoic acid. [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)
  • Höfner, G., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(6), 751-760.
  • Tiekink, E. R. T., & Gurban, A. N. (2022). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2022(2), M1372.
  • Chemguide. Interpreting infra-red spectra. [Link]

Sources

In-depth Technical Guide: 1-Pyrrolidinebutanoic Acid Physical Constants

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed examination of the physical constants of 1-Pyrrolidinebutanoic acid, a molecule of considerable interest in chemical synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, providing not only precise physical data but also the experimental rationale and methodologies for their determination.

Introduction to this compound

This compound, also identified by its synonym 4-(pyrrolidin-1-yl)butanoic acid, is a heterocyclic compound featuring a saturated pyrrolidine ring bonded to a butanoic acid moiety. This structural arrangement confers specific physicochemical properties that are critical for its application as a synthetic building block and in the design of novel therapeutic agents. A comprehensive understanding of its physical constants is essential for predicting its behavior in chemical reactions, formulation processes, and biological systems.

Core Physical Constants of this compound

The physical constants of a compound are foundational to its scientific and industrial application. These values dictate its physical state, solubility, and reactivity, thereby influencing its handling, formulation, and ultimate utility.

Physical ConstantValueSource
Molecular Formula C8H15NO2[1]
Molecular Weight 157.21 g/mol [1]
Boiling Point 257.3°C at 760 mmHg[2]
Density 1.099 g/cm³[2]
LogP -2.13[1]
Physical State Solid[1]

Note: Some values may be based on computational predictions and should be experimentally verified for critical applications.

Experimental Methodologies for Physical Constant Determination

The accurate determination of physical constants necessitates the use of validated analytical techniques. The selection of a specific method is guided by the property being measured and the required level of precision.

Melting Point: Capillary Method

The melting point is a crucial indicator of a substance's purity. The capillary method is a well-established and reliable technique for this measurement.

Protocol:

  • Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed within a calibrated melting point apparatus.

  • Controlled Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation and Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Scientific Rationale: A narrow melting point range is characteristic of a pure compound. The presence of impurities disrupts the crystal lattice structure, resulting in a lower and broader melting range.

Experimental Workflow:

A Sample Preparation B Instrument Setup A->B C Controlled Heating B->C D Observation & Recording C->D

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Ebulliometry

For compounds that may decompose at their atmospheric boiling point, ebulliometry under reduced pressure is the preferred method for accurate determination.

Protocol:

  • Apparatus Setup: An ebulliometer, equipped with a boiling flask, condenser, and a precise thermometer, is assembled.

  • Sample Introduction: The this compound sample is introduced into the boiling flask.

  • Pressure Regulation: The system is connected to a vacuum source to achieve and maintain the desired pressure.

  • Heating to Reflux: The sample is gently heated to achieve a steady reflux.

  • Temperature Measurement: The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at the specified pressure.

Scientific Rationale: A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, enabling measurement without thermal degradation.

Experimental Workflow:

A Apparatus Assembly B Sample & Pressure Control A->B C Heating to Reflux B->C D Equilibrium Temperature Measurement C->D

Sources

An In-Depth Technical Guide to the Theoretical Properties of 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Pyrrolidinebutanoic acid represents a compelling molecular scaffold of significant interest to researchers in medicinal chemistry and drug development. As a derivative of the pyrrolidine ring, a privileged structure in numerous biologically active compounds, it offers a unique combination of a saturated, three-dimensional heterocyclic core with a flexible carboxylic acid side chain. This guide provides a comprehensive exploration of the theoretical properties of this compound, moving beyond basic data to establish a framework for its computational analysis and experimental validation. We will delve into its computed physicochemical properties, outline a robust workflow for quantum chemical analysis to predict its behavior, and propose standardized protocols for its synthesis and characterization. This document is designed to serve as a foundational resource for scientists aiming to leverage this versatile building block in the design of novel therapeutics.

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional geometry that is highly advantageous for exploring pharmacological space.[1] This structural feature allows for the precise spatial orientation of substituents, enabling more specific and high-affinity interactions with biological targets such as enzymes and receptors.

This compound capitalizes on this structural advantage by incorporating a butanoic acid chain. This chain introduces a terminal carboxylic acid group—a key functional handle for forming salts, esters, or amides—and a flexible four-carbon linker that allows the pyrrolidine core to orient itself optimally within a binding pocket. The inherent potential of this scaffold is underscored by the diverse biological activities observed in related structures, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] This guide focuses on elucidating the foundational theoretical properties that underpin its potential as a molecular building block.

Physicochemical and Computed Molecular Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). The following tables summarize the known and computationally predicted properties of this compound and its common hydrochloride salt form.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₅NO₂PubChem[4]
Molecular Weight157.21 g/mol PubChem
Boiling Point257.3°C at 760 mmHgChemicalBook[5]
IUPAC Name4-(pyrrolidin-1-yl)butanoic acidPubChem[4]
CAS Number49637-21-0 (for hydrochloride)PubChem[4]

Table 2: Computed Molecular Descriptors for Drug Discovery

These descriptors are calculated using computational models and are essential for predicting a molecule's drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five.

DescriptorValue (for Hydrochloride Salt)Significance in Drug Development
Molecular Weight193.67 g/mol [4]Influences absorption and diffusion. Values <500 Da are generally preferred.
XLogP3-0.4A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors1The number of N-H and O-H bonds. Influences solubility and binding.
Hydrogen Bond Acceptors2The number of N and O atoms. Influences solubility and binding.
Rotatable Bond Count4A measure of molecular flexibility. High counts can negatively impact bioavailability.
Topological Polar Surface Area (TPSA)40.5 Ų[4]Predicts drug transport properties, particularly blood-brain barrier penetration.

Quantum Chemical Analysis: A Predictive Workflow

Quantum chemical calculations are indispensable tools for predicting molecular properties in silico, thereby guiding experimental efforts and conserving resources.[6] By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can accurately model molecular geometry, electronic structure, and vibrational spectra.[7][8]

Rationale for Theoretical Modeling

The primary goal of applying quantum chemistry to this compound is to generate a detailed theoretical profile that can predict its behavior and properties. This includes:

  • Conformational Analysis: Identifying the lowest energy (most stable) three-dimensional structure.

  • Spectroscopic Prediction: Calculating theoretical IR and Raman spectra to aid in the identification and characterization of the synthesized compound.

  • Electronic Properties: Determining the distribution of electrons (e.g., electrostatic potential maps) and the energies of frontier molecular orbitals (HOMO/LUMO), which are key to understanding reactivity.

  • pKa Estimation: Predicting the acid dissociation constant, a critical parameter for understanding the compound's ionization state in biological systems.[9]

Proposed Computational Methodology

This protocol outlines a standard, robust workflow for the quantum chemical analysis of this compound.

  • Initial Structure Generation: Construct a 3D model of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[7] This step is crucial for obtaining an accurate representation of the molecule's structure.

  • Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It generates a theoretical vibrational spectrum (IR, Raman) that can be directly compared with experimental data for structural validation.[8]

  • Electronic Property Analysis: Using the optimized geometry, calculate key electronic properties. This includes generating an electrostatic potential (ESP) map to visualize electron-rich and electron-poor regions, and analyzing the HOMO-LUMO energy gap to assess chemical reactivity and electronic excitation properties.

  • Solvation Modeling (for pKa): To predict properties in solution, such as pKa, calculations must be repeated using an implicit solvation model (e.g., Polarizable Continuum Model - PCM) to account for the effects of the solvent (e.g., water).[9]

G cluster_input Input Phase cluster_calc Quantum Calculation Core cluster_analysis Analysis & Output start 1. 3D Structure Generation opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->opt freq 3. Vibrational Frequency Calculation opt->freq spectra Theoretical Spectra (IR, Raman) freq->spectra freq->spectra Validation electronic Electronic Properties (ESP, HOMO/LUMO) freq->electronic freq->electronic Reactivity thermo Thermodynamic Data (Energy, Enthalpy) freq->thermo freq->thermo Stability

Caption: Workflow for Quantum Chemical Analysis of this compound.

Experimental Validation: Synthesis and Characterization

Theoretical predictions must be validated through empirical evidence. The following protocols provide standardized methods for the synthesis and structural confirmation of this compound.

Synthesis Protocol

This protocol describes a common and efficient method for synthesizing the target compound via nucleophilic substitution.

Objective: To synthesize this compound from pyrrolidine and ethyl 4-bromobutanoate followed by saponification.

Materials:

  • Pyrrolidine

  • Ethyl 4-bromobutanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol, Water, Diethyl ether, Magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: N-Alkylation:

    • In a round-bottom flask, dissolve pyrrolidine (1.0 eq) and ethyl 4-bromobutanoate (1.1 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.

    • Stir the mixture vigorously at 50°C for 12-18 hours under a nitrogen atmosphere. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Causality: K₂CO₃ is a mild base suitable for this reaction, preventing side reactions that might occur with stronger bases. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Step 2: Work-up and Isolation of Ester Intermediate:

    • Once the reaction is complete, filter the mixture to remove K₂CO₃ and other inorganic salts.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-pyrrolidinebutanoate.

  • Step 3: Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of ethanol and water (e.g., 3:1 ratio).

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Causality: Saponification is the classic method for converting an ester to a carboxylic acid. The ethanol co-solvent ensures the miscibility of the organic ester and the aqueous NaOH.

  • Step 4: Final Product Isolation:

    • Remove the ethanol via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. The product should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Physicochemical Characterization Protocols

Objective: To confirm the identity and purity of the synthesized product, and to validate the theoretical predictions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., D₂O or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum should show characteristic peaks for the protons on the pyrrolidine ring and the butanoic acid chain, with integrals corresponding to the number of protons. The ¹³C NMR will confirm the number of unique carbon environments, including the key carbonyl carbon signal (~170-180 ppm).

  • Infrared (IR) Spectroscopy:

    • Protocol: Analyze a small sample using an FT-IR spectrometer, typically as a thin film or KBr pellet.

    • Expected Results: The spectrum should display a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1725 cm⁻¹), and C-N stretching vibrations. These experimental peaks should align with the frequencies predicted by the quantum chemical calculations.[10]

  • Mass Spectrometry (MS):

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

    • Expected Results: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.21, confirming the molecular weight of the compound.

Conclusion and Future Directions

This guide has established a comprehensive theoretical and practical framework for understanding this compound. By integrating computational predictions with established experimental protocols, researchers can confidently utilize this molecule as a versatile scaffold. The data presented herein—from computed drug-like properties to detailed characterization workflows—provides a solid foundation for its application in drug discovery.

Future work should focus on leveraging these insights to design and synthesize novel derivatives. Guided by the theoretical models, modifications to both the pyrrolidine ring and the butanoic acid terminus can be strategically planned to optimize binding affinity for specific biological targets. The experimental protocols outlined provide the self-validating system necessary to ensure the integrity of these future synthetic efforts, accelerating the journey from molecular concept to potential therapeutic agent.

References

  • 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Pyrrolidinone-N-butyric acid. PharmaCompass.com. [Link]

  • Methyl 1-pyrrolidinebutanoate. CAS Common Chemistry. [Link]

  • 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Biological activities of some butanoic acids. ResearchGate. [Link]

  • Scordino, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]

  • 1-Pyrenebutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Giedrė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5022. [Link]

  • Téllez, C. A., et al. (2022). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Bec´, K. B., Wójcik, M. J., & Nakajima, T. (2016). Quantum chemical calculations of basic molecules: alcohols and carboxylic acids. Journal of Near Infrared Spectroscopy, 27(8). [Link]

  • Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Accounts of Chemical Research, 55(10), 1376-1387. [Link]

  • Miyamoto, T., et al. (2002). Antibacterial activity of pyrrolidine dithiocarbamate. International Journal of Antimicrobial Agents, 19(5), 415-419. [Link]

  • Anouti, M., Caillon-Caravanier, M., Dridi, Y., & Lemordant, D. (2008). Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. The Journal of Physical Chemistry B, 112(42), 13337-13346. [Link]

  • Sadowska, B., et al. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 28(18), 6520. [Link]

  • Hansen, R. A., & Seybold, P. G. (2023). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 24(7), 6586. [Link]

  • H-C,., D., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(10), 5633-5670. [Link]

  • Kuete, V., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 12, 60. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antiepileptic drugs Levetiracetam and Brivaracetam, 1-Pyrrolidinebutanoic acid and its derivatives are of significant interest to researchers and drug development professionals.[1][2][3] This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon data from structurally similar compounds to establish a robust framework for risk mitigation in a laboratory and process development setting. The following sections detail hazard identification, exposure controls, emergency procedures, and proper disposal, ensuring a self-validating system of laboratory safety.

Introduction and Scientific Context

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.[4] Its structural motif is a cornerstone in the development of racetam-class drugs, which are noted for their cognitive-enhancing and neuroprotective properties.[1] The synthesis pathways for prominent antiepileptic agents frequently involve intermediates like this compound, making a thorough understanding of its chemical reactivity and potential hazards paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.[2][5][6]

Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from analogous compounds, including pyrrolidine, butyric acid, and other substituted butanoic acids. This approach allows for a conservative and proactive safety assessment, grounded in established chemical principles.

Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related molecules, this compound is anticipated to present the following risks. The GHS classifications for similar compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSource (Analogous Compounds)
Skin Corrosion/Irritation2H315: Causes skin irritation[7][8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[7][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[7][8]

The pyrrolidine moiety itself can be corrosive and flammable, while the butanoic acid portion contributes to its acidic nature.[9][10] Therefore, a comprehensive risk assessment should account for potential corrosive and irritant properties.

Logical Flow for Risk Assessment:

RiskAssessment Workflow for Risk Assessment of this compound cluster_prep Preparation Phase cluster_hazard_id Hazard Identification cluster_exposure_assessment Exposure Assessment cluster_risk_characterization Risk Characterization & Control A Identify this compound as the substance of interest B Review available literature and SDS of analogous compounds (e.g., Pyrrolidine, Butyric Acid) A->B C Assume potential for skin, eye, and respiratory irritation based on analogs B->C D Consider potential corrosive properties due to acidic and amine functionalities C->D E Evaluate potential routes of exposure: inhalation, dermal contact, ingestion, eye contact D->E F Assess the quantities to be used and the duration of handling E->F G Determine the level of risk based on identified hazards and potential exposure F->G H Implement control measures: Engineering controls, PPE, and administrative controls G->H I Develop Standard Operating Procedures (SOPs) for handling, storage, and disposal H->I

Caption: Risk assessment workflow for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of this compound, especially when in a powdered form or when heated, should be conducted in a well-ventilated area.[11] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[12]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9][13]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[14]Protects against splashes and airborne particles that can cause serious eye irritation.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[14]Prevents skin contact, which may cause irritation.[13] Gloves should be inspected before use and changed frequently.
Skin and Body Protection A lab coat or chemical-resistant apron.[14]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if working with large quantities or in poorly ventilated areas.[9]Prevents inhalation of dust or aerosols that could lead to respiratory tract irritation.[9]

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and preventing accidental releases.

Handling:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust or vapors.[13]

  • Wash hands thoroughly after handling.[13]

  • Use only in a well-ventilated area, preferably a fume hood.[13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

  • The storage area should be secure and away from heat or ignition sources.[15]

  • Containers should be kept upright to prevent leakage.[14]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed response plan is crucial.

Emergency Response Workflow:

Caption: Logical flow for emergency response to incidents.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][16]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[9][16]

  • Eye Contact: If the chemical comes in contact with the eyes, rinse cautiously with water for several minutes.[13] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][16]

Spill and Leak Procedures:

  • Minor Spills: For small spills, wear appropriate PPE.[17] Absorb the spill with an inert material such as sand, diatomaceous earth, or a universal binding agent.[10] Collect the material in a suitable container for disposal.[18]

  • Major Spills: In the case of a large spill, evacuate the area immediately.[19] Prevent the spill from entering drains.[10] Contact your institution's environmental health and safety department for assistance.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[13]

  • Do not dispose of it down the drain.[11]

  • Containers should be properly labeled as hazardous waste.[18]

Conclusion

While this compound is a valuable intermediate in pharmaceutical synthesis, it is imperative that it is handled with the appropriate precautions. By understanding its potential hazards based on structurally similar compounds and implementing robust safety protocols, researchers and drug development professionals can mitigate risks and maintain a safe laboratory environment. The principles of proactive risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a self-validating safety culture.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Synerzine. (2020). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Environment, Health & Safety. (2017). Safe Handling of Picric Acid. Retrieved from [Link]

  • ACS Omega. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.
  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Retrieved from [Link]

  • PMC. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Retrieved from [Link]

  • University of Guelph. (2015). direction and the proper response procedure for a chemical spill. Retrieved from [Link]

  • An asymmetric synthesis of Levetiracetam. (n.d.). Retrieved from [Link]

  • ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof.
  • MDPI. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

  • ACS Publications. (n.d.). A Short Review on the Synthetic Routes for the Antiepileptic Drug (S)-Levetiracetam. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

  • Request PDF. (2025). Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Retrieved from [Link]

  • PubMed. (n.d.). Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved from [Link]

Sources

stability of 1-Pyrrolidinebutanoic acid under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pyrrolidinebutanoic acid (CAS: 52921-02-7 for free acid; 49637-21-0 for HCl salt) serves as a critical intermediate in the synthesis of pharmaceutical linkers (e.g., PROTACs) and zwitterionic buffers. While structurally robust due to the absence of hydrolytically labile esters or amides, its stability is compromised by two primary factors: the oxidative susceptibility of the tertiary amine and the hygroscopic nature of its zwitterionic/salt forms.

This guide provides a definitive technical analysis of these vulnerabilities, outlining the degradation mechanisms and establishing a self-validating analytical protocol using Charged Aerosol Detection (CAD) to overcome the molecule’s lack of a UV chromophore.

Part 1: Physicochemical Profile & Structural Vulnerabilities

To predict stability, one must first understand the molecular architecture. This compound consists of a pyrrolidine ring (a cyclic secondary amine alkylated to become tertiary) tethered to a butyric acid tail.

FeatureChemical ConsequenceStability Implication
Tertiary Amine (

)
Electron-rich center with a lone pair.High Risk: Susceptible to electrophilic attack by Reactive Oxygen Species (ROS), leading to N-oxides.
Carboxylic Acid (

)
Proton donor.Moderate Risk: Can catalyze intermolecular interactions; dictates pH-dependent solubility.
Zwitterionic Character Exists as an inner salt at neutral pH.High Risk: High lattice energy but extreme hygroscopicity. Moisture uptake accelerates degradation.
Chromophore Absence No conjugated

-systems (e.g., benzene).
Analytical Challenge: Invisible to standard UV-Vis (

nm), requiring specialized detection (CAD/MS).

Expert Insight: Unlike primary amino acids (e.g., GABA), this compound cannot cyclize to form a lactam (cyclic amide) directly because the nitrogen is tertiary and lacks the proton required for the elimination of water during amide formation. Therefore, polymerization via amide bonds is chemically forbidden under standard storage conditions, making it thermally more stable than its primary amine analogs.

Part 2: Stress Testing & Degradation Pathways

The stability of this compound is defined by its resistance to oxidation and moisture. The following degradation pathways must be monitored.

Oxidative N-Dealkylation & N-Oxide Formation

The nitrogen lone pair is the "Achilles' heel" of this molecule. In the presence of peroxides (often found as impurities in solvents like PEG or ethers) or atmospheric oxygen, the tertiary amine undergoes oxidation.[1]

  • Mechanism: Direct attack of oxygen on the nitrogen lone pair.

  • Product: 4-(1-oxidopyrrolidin-1-ium-1-yl)butanoate (N-Oxide).

  • Trigger: Ambient air exposure, trace metals, or peroxide-containing solvents.

Hygroscopic Stress & Physical Instability

As a zwitterion or hydrochloride salt, the molecule has a high affinity for atmospheric water.

  • Consequence: Deliquescence (turning into liquid).

  • Secondary Effect: Water acts as a plasticizer, increasing molecular mobility and facilitating trace impurity reactions (e.g., decarboxylation at extreme temperatures

    
    C).
    
Visualization: Degradation Logic Flow

DegradationPathways cluster_0 Chemical Stability Parent This compound (Parent) NOxide N-Oxide Derivative (Major Degradant) Parent->NOxide N-Oxidation (Slow) Liquid Deliquescence (Physical Failure) Parent->Liquid Moisture Uptake Oxidant Peroxides / O2 (Stress) Oxidant->NOxide Moisture Atmospheric H2O (Hygroscopicity) Moisture->Liquid

Figure 1: Primary degradation pathways. Note that N-oxidation is chemical, while deliquescence is a physical state change.

Part 3: Analytical Methodologies (The "How")

Standard HPLC-UV methods fail for this molecule due to the lack of a chromophore.[2] Using UV at 200-210 nm results in poor signal-to-noise ratios and interference from mobile phase buffers.

Recommended Protocol: HPLC-CAD (Charged Aerosol Detection) CAD is a universal detector that quantifies analytes based on mass, not optical properties. It is the "Gold Standard" for non-chromophoric amino acids.

Method Parameters
ParameterSettingRationale
Column C18 Polar Embedded (e.g., Waters Atlantis T3), 3.0 x 150 mm, 3µm"Polar embedded" phase prevents pore dewetting with high aqueous content required to retain polar zwitterions.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, protonating the carboxylic acid to improve retention on C18.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 0-5% B (0-2 min), 5-30% B (2-10 min)Keeps organic low initially to retain the polar parent compound.
Detector CAD (Evap Temp: 35°C)Detects the non-volatile parent and N-oxide degradant with uniform response.
Alternative LC-MS (ESI Positive Mode)Monitor [M+H]+ = 158.12 (Free Acid). Useful for impurity ID.[3]
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Sample: this compound CheckUV Does it have a Chromophore? Start->CheckUV NoChrom NO (Aliphatic Amine/Acid) CheckUV->NoChrom SelectDet Select Detector NoChrom->SelectDet OptionA HPLC-UV (205 nm) SelectDet->OptionA OptionB HPLC-CAD / ELSD SelectDet->OptionB OptionC LC-MS (ESI+) SelectDet->OptionC ResultA High Noise / Low Sensitivity (NOT RECOMMENDED) OptionA->ResultA ResultB Universal Response (QC/Stability Standard) OptionB->ResultB ResultC Impurity ID / Trace Analysis (R&D Standard) OptionC->ResultC

Figure 2: Selection logic for analytical detection. CAD or MS is strictly required for reliable quantitation.

Part 4: Storage & Handling Protocols

To mitigate the risks identified in Part 2, the following handling protocols are mandatory for maintaining >99% purity.

  • Salt Selection: Prefer the Hydrochloride (HCl) salt (CAS 49637-21-0) over the free base. The crystal lattice of the salt is significantly more resistant to oxidation than the amorphous free base.

  • Moisture Barrier: Store in a desiccator or tightly sealed container with silica gel packets. If deliquescence occurs, the material must be re-crystallized or discarded, as hydrolysis of trace impurities may have accelerated.

  • Inert Atmosphere: For long-term storage (>6 months), flush the headspace with Argon or Nitrogen . This removes atmospheric oxygen, halting the N-oxide formation pathway.

  • Solvent Exclusion: Avoid dissolving in ethers (THF, Diethyl ether) or PEG for storage, as these solvents accumulate peroxides over time which will rapidly oxidize the pyrrolidine nitrogen.

References

  • PubChem. (n.d.).[4][5][6][7] 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • LibreTexts Chemistry. (2021). Oxidation of Tertiary Amines.[8][9] Retrieved from [Link][1][2][3][7][10][11][12][13]

Sources

1-Pyrrolidinebutanoic Acid: A Versatile Scaffold in Neuropharmacology and Proteomics

[1]

Executive Summary

1-Pyrrolidinebutanoic acid (CAS: 14855681; HCl Salt: 49637-21-0), also known as 4-(1-pyrrolidinyl)butyric acid , represents a critical structural scaffold in medicinal chemistry.[1] Structurally defined by a butyric acid chain terminated by a tertiary pyrrolidine amine, it serves as a lipophilic analogue of

1

Unlike GABA, which has poor Blood-Brain Barrier (BBB) permeability due to its zwitterionic nature at physiological pH, this compound utilizes the pyrrolidine ring to modulate lipophilicity and receptor affinity.[1] This guide explores its primary utility in neuropharmacology (as a GABA transporter inhibitor precursor), drug synthesis (as a linker for immunotherapeutics), and proteomics (as a surface-modifying reagent).[1]

Part 1: Neuropharmacological Potential

The GABAergic Homology

The core research interest in this compound stems from its structural mimicry of GABA.[1] By substituting the primary amine of GABA with a pyrrolidine ring, the molecule retains the critical distance between the nitrogen and the carboxylate (pharmacophore) while altering the electronic and steric profile.[1]

  • GABA: Hydrophilic, rapid metabolism, poor BBB penetration.[1]

  • This compound: Increased lipophilicity, tertiary amine (pKa ~9.5), potential for improved CNS distribution.[1]

Mechanism of Action: GABA Transporter (GAT) Inhibition

Research indicates that N-substituted GABA analogues, particularly those containing pyrrolidine rings, function as inhibitors of GABA Transporters (GAT-1 and GAT-3).[1]

  • Mechanism: These compounds compete with synaptic GABA for the binding site on the GAT transporter proteins.[1] By blocking reuptake, they prolong the residence time of GABA in the synaptic cleft, enhancing inhibitory signaling.[1]

  • Selectivity: While this compound itself is a weak inhibitor, it is the parent scaffold for high-potency inhibitors.[1] Derivatization at the beta-carbon or the pyrrolidine ring (e.g., adding lipophilic phenyl groups) drastically increases affinity for GAT-1.[1]

Pathway Visualization: GABA Reuptake Inhibition

The following diagram illustrates the role of this compound derivatives in modulating the GABAergic synapse.

GAT_InhibitionSynapseSynaptic CleftGATGAT-1 TransporterSynapse->GATReuptakeGABAGABA (Neurotransmitter)GABA->SynapseAccumulationNeuronPresynaptic NeuronGAT->NeuronTransportScaffoldThis compound(Scaffold)Scaffold->GATCompetitive Inhibition

Caption: Competitive inhibition of GAT-1 by pyrrolidine-based scaffolds prevents GABA reuptake, increasing synaptic concentration.[1]

Part 2: Medicinal Chemistry & Synthesis Applications

Synthesis Protocols

The synthesis of this compound is typically achieved via nucleophilic substitution, avoiding the ring-opening complications of butyrolactone.[1]

Method A: Nucleophilic Substitution (Standard) This method uses 4-chlorobutyric acid esters to prevent self-polymerization during the reaction.[1]

  • Reagents: Methyl 4-chlorobutyrate, Pyrrolidine, Potassium Carbonate (

    
    ), Acetonitrile.[1]
    
  • Procedure:

    • Dissolve methyl 4-chlorobutyrate (1.0 eq) in acetonitrile.

    • Add

      
       (2.0 eq) and Pyrrolidine (1.2 eq).[1]
      
    • Reflux at 80°C for 12 hours.

    • Filter salts and evaporate solvent to yield Methyl 1-pyrrolidinebutanoate.[1]

    • Hydrolysis: Treat ester with 6N HCl at reflux for 2 hours to yield This compound hydrochloride .[1]

Method B: Reductive Amination (Alternative)

  • Precursor: Succinic semialdehyde analogue (4-oxobutanoic acid) + Pyrrolidine +

    
    .[1]
    
  • Note: Less common due to stability issues of the aldehyde.[1]

Application in Immunotherapeutics

Recent patents highlight the use of this compound as a hapten linker in nicotine vaccines.[1]

  • Role: The carboxylic acid conjugates to a carrier protein (e.g., KLH), while the pyrrolidine moiety mimics the pyrrolidine ring of nicotine.[1]

  • Outcome: This generates antibodies that recognize the nicotine structure, preventing nicotine from crossing the BBB and reducing addictive reinforcement.[1]

Part 3: Proteomics & Chemical Biology

Surface Modification Reagent

In proteomics, this compound is used to modify surfaces (e.g., Gold nanoparticles, Silica) to create zwitterionic-like or pH-responsive interfaces.[1][2]

  • Acid Terminus: Used for amide coupling to amine-functionalized surfaces.[1]

  • Pyrrolidine Headgroup: Acts as a proton acceptor.[1] At physiological pH (7.4), the tertiary amine is partially protonated, creating a positive charge that can interact with anionic residues on proteins.[1]

Quantitative Properties Table

The following physicochemical properties are critical for experimental design.

PropertyValueRelevance
Molecular Weight 157.21 g/mol (Free Acid)Small molecule fragment
pKa (Acid) ~4.82Deprotonated at physiological pH
pKa (Base) ~10.4 (Pyrrolidine N)Protonated at physiological pH
LogP 0.65Moderate lipophilicity (higher than GABA)
Solubility Water, Methanol, DMSOHighly soluble in polar solvents
CAS (HCl salt) 49637-21-0Most common commercial form

Part 4: Experimental Protocol (GABA Uptake Assay)

Objective: To validate the inhibitory potential of this compound derivatives on GAT-1.[1]

Reagents:

  • [

    
    ]-GABA (Radiolabeled tracer)[1]
    
  • HEK-293 cells stably expressing human GAT-1.[1]

  • Krebs-Ringer-HEPES (KRH) buffer.[1]

Workflow:

  • Cell Prep: Seed HEK-hGAT1 cells in 96-well plates (

    
     cells/well).
    
  • Equilibration: Wash cells

    
     with KRH buffer.
    
  • Treatment: Add this compound (or derivative) at varying concentrations (

    
    ) for 10 mins at 37°C.
    
  • Uptake: Add [

    
    ]-GABA (final conc. 20 nM) and incubate for 5 mins.
    
  • Termination: Rapidly wash cells with ice-cold KRH buffer (

    
    ) to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • PubChem. (2025).[1] 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.[1][3] National Library of Medicine.[1] Link

  • Nielsen, B. et al. (2006).[1] New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids.[1] European Journal of Medicinal Chemistry. Link

  • Schousboe, A. et al. (2004).[1] The GABA transporter and its inhibitors. Neurochemistry International. Link

  • Kishimoto, T. et al. (2015).[1] Nicotine immunonanotherapeutics.[1] U.S. Patent US8932595B2.[1] Link

  • Santa Cruz Biotechnology. (2024).[1] 4-(pyrrolidin-1-yl)butanoic acid hydrochloride Product Data. Link

Methodological & Application

Application Note: High-Purity Synthesis of 1-Pyrrolidinebutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Pyrrolidinebutanoic acid (also known as 4-(1-pyrrolidinyl)butyric acid) is a critical pharmacophore in medicinal chemistry. Structurally analogous to


-aminobutyric acid (GABA), it serves as a foundational scaffold for GABA uptake inhibitors , nootropic agents , and HDAC inhibitors . Furthermore, its carboxylic acid tail provides a versatile "linker" handle for conjugating pyrrolidine moieties to complex biologics or small molecules to modulate solubility and pharmacokinetic profiles.

This guide moves beyond generic textbook preparations. It addresses the specific challenges of synthesizing zwitterionic amino acids—specifically the difficulty in isolating the highly polar product from inorganic salts—and provides a scalable, validated protocol for generating high-purity material suitable for biological screening.

Key Technical Challenges Addressed
  • Zwitterionic Solubility: The target molecule exists as a zwitterion in neutral media, making extraction into organic solvents impossible. We utilize an Ion Exchange (IEX) purification strategy.[1]

  • Cyclization Risks: Improper thermal management can lead to intramolecular cyclization, forming thermodynamically stable but unwanted spiro-ammonium salts.

  • Scalability: The selected route utilizes alkylation of an ester rather than the acid, preventing premature salt formation and ensuring homogeneous reaction kinetics.

Strategic Synthetic Pathway

We employ a two-step convergent synthesis: Nucleophilic Substitution (


)  followed by Saponification .
Reaction Scheme Logic

Direct alkylation of pyrrolidine with 4-chlorobutyric acid is inefficient due to the formation of insoluble ammonium carboxylate salts, which stall the reaction. Instead, we use Ethyl 4-bromobutyrate .[2] The ester group masks the acidity, maintaining lipophilicity during the coupling step, allowing for standard organic workup before the final hydrolysis.

SynthesisPathway Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Ethyl 4-(pyrrolidin-1-yl)butanoate (Lipophilic Intermediate) Pyrrolidine->Intermediate K2CO3, MeCN Reflux, 6h Bromoester Ethyl 4-bromobutyrate (Electrophile) Bromoester->Intermediate Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Target This compound (Zwitterionic Target) Hydrolysis->Target Ion Exchange Purification

Figure 1: Strategic workflow for the synthesis of this compound, prioritizing intermediate lipophilicity for purification control.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of the Ester Intermediate)

Objective: Couple pyrrolidine with the alkyl linker while suppressing over-alkylation (quaternization).

Reagents:

  • Pyrrolidine (1.0 equiv) [CAS: 123-75-1]

  • Ethyl 4-bromobutyrate (1.1 equiv) [CAS: 2969-81-5]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), HPLC Grade (10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with

    
    .
    
  • Solvation: Charge the flask with

    
     and MeCN. Add Pyrrolidine via syringe. Stir at room temperature (RT) for 15 minutes to ensure suspension homogeneity.
    
  • Addition: Add Ethyl 4-bromobutyrate dropwise over 30 minutes. Critical: Rapid addition causes localized high concentrations of the electrophile, promoting the formation of bis-quaternary ammonium byproducts.

  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 6-8 hours.
    
    • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 10% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot for amines).

  • Workup: Cool to RT. Filter off the inorganic solids (

    
     and excess 
    
    
    
    ) through a Celite pad.
  • Concentration: Rotate evaporate the filtrate to yield a yellow oil.

  • Purification (Optional but Recommended): While the crude is often sufficiently pure, flash column chromatography (Silica, 0-5% MeOH/DCM) ensures removal of any unreacted bromide, which is genotoxic.

Yield Expectation: 85-92% (Yellow oil).

Protocol B: Hydrolysis & Zwitterion Isolation

Objective: Cleave the ethyl ester and isolate the highly polar amino acid without trapping inorganic salts (NaCl/LiCl).

Reagents:

  • Ethyl 4-(pyrrolidin-1-yl)butanoate (from Protocol A)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

  • Resin: Dowex 50WX8 (H+ form) or equivalent strong cation exchange resin.

Step-by-Step Methodology:

  • Saponification: Dissolve the ester in THF/Water. Add

    
     in one portion. Stir at RT for 4 hours.
    
    • Note: Do not heat excessively. High heat at basic pH can promote decarboxylation or degradation.

  • Solvent Removal: Remove THF under reduced pressure. The remaining aqueous phase contains the product as the Lithium carboxylate salt.

  • The "Desalting" Challenge: Acidification with HCl would generate the hydrochloride salt mixed with LiCl. To obtain the pure zwitterion, we use Ion Exchange (IEX).

  • IEX Column Preparation:

    • Pack a glass column with Dowex 50WX8 (H+ form).

    • Flush with Deionized (DI) water until eluent pH is neutral.[1]

  • Loading: Load the aqueous reaction mixture onto the resin. The amino acid (protonated at the amine) will bind to the resin;

    
     ions will also bind, but the anionic species (if any) will pass through.
    
    • Wash: Flush the column with 5 column volumes (CV) of DI water to remove non-basic impurities.

  • Elution: Elute the product using 10% Aqueous Ammonia (

    
    ) .
    
    • Mechanism:[2][3][4][5][6][7][8] Ammonia deprotonates the resin sulfonic acid sites and the amino acid carboxylic acid, displacing the zwitterion.

  • Isolation: Collect the ninhydrin-positive fractions. Lyophilize (freeze-dry) immediately.

    • Warning: Do not use rotary evaporation at high heat (

      
      ) for the ammonia solution, as it can cause browning/decomposition.
      

Yield Expectation: 75-85% (Hygroscopic white solid).

Protocol C: Derivatization (Amide Coupling Example)

Context: To use this acid as a linker, it must be activated. Standard EDC/NHS coupling is preferred over Thionyl Chloride (


) to avoid handling the unstable acid chloride hydrochloride.

Reagents:

  • This compound (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • NHS (N-Hydroxysuccinimide) (1.2 equiv)

  • DMF (Dry)

Method:

  • Dissolve the zwitterionic acid in dry DMF.

  • Add EDC

    
    HCl and NHS. Stir at RT for 12 hours.
    
  • The resulting NHS-ester is a stable, activated intermediate that can be reacted directly with primary amines (e.g., antibodies, peptides) in phosphate buffer (pH 7.4).

Analytical Validation & QC

Data Summary Table
ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Purity >98.0%HPLC-ELSD / qNMR
Identity (

NMR)

2.90 (m, 6H), 2.30 (t, 2H), 1.85 (m, 6H)
400 MHz,

Mass Spec

ESI-MS (Positive Mode)
Water Content < 2.0%Karl Fischer (post-lyophilization)
Troubleshooting Guide
  • Issue: Product is a sticky gum, not a solid.

    • Cause: Hygroscopicity or residual solvent.

    • Fix: Dissolve in minimal MeOH and precipitate into cold Diethyl Ether (

      
      ). Triturate vigorously.
      
  • Issue: Low yield in Step A.

    • Cause: Old/Wet

      
      .
      
    • Fix: Flame-dry the base under vacuum before use.

  • Issue: NMR shows extra triplets.

    • Cause: Incomplete hydrolysis (Ethyl ester signals remaining).

    • Fix: Extend hydrolysis time or warm to

      
      .
      

Purification Logic Diagram

Visualizing the critical separation of the zwitterion from inorganic salts.

PurificationLogic Crude Crude Hydrolysis Mix (Product-Li Salt + Excess LiOH) ResinLoad Load onto Dowex 50W (H+) (Strong Cation Exchange) Crude->ResinLoad Wash Wash with H2O (Elutes anions/neutrals) ResinLoad->Wash Waste Elute Elute with 10% NH4OH (Displaces Amino Acid) ResinLoad->Elute Lyophilize Lyophilize Fractions (Removes H2O/NH3) Elute->Lyophilize Final Pure Zwitterion Lyophilize->Final

Figure 2: Ion Exchange (IEX) purification workflow for desalting zwitterionic amino acids.

References

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Protocol adapted for bromo-ester handling).[9]

  • National Center for Biotechnology Information. (2022). Pyrrolidine derivatives as antibacterial agents: a patent review.[10] Pharm Pat Anal.[10]

  • Bhat, A. A., et al. (2022).[11] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI.

  • Shelkov, R., et al. (2025). Ethyl 4-Bromobutyrate: Synthesis and Applications. ChemicalBook Application Notes.

  • ResearchGate. (2020).[1] Protocols for desalting zwitterions using Ion Exchange Resins.[1]

Sources

Application Note: High-Resolution NMR Spectroscopy Protocol for 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the structural validation and quantitative analysis (qNMR) of 1-Pyrrolidinebutanoic acid (systematic name: 4-(pyrrolidin-1-yl)butanoic acid). As a zwitterionic GABA analogue and a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, accurate characterization of this molecule requires strict control over solvent pH and relaxation parameters. This guide addresses the specific challenges of zwitterionic solubility, hygroscopicity, and protonation-dependent chemical shift migration.

Introduction & Chemical Context

This compound (CAS: 49637-21-0 for HCl salt) consists of a pyrrolidine ring attached via its nitrogen atom to a butyric acid chain.[1]

  • Chemical Challenges:

    • Zwitterionic Nature: In neutral aqueous solution, the molecule exists in equilibrium between the free acid/base and the zwitterion (

      
      ). This causes significant chemical shift variations (
      
      
      
      ppm) for protons adjacent to the nitrogen (
      
      
      on the ring and
      
      
      on the chain) depending on sample pH.
    • Hygroscopicity: The salt forms are highly hygroscopic, making accurate massing for qNMR difficult without specific handling protocols.[1]

    • Spectral Overlap: The methylene protons of the pyrrolidine ring (

      
      -position) often overlap with the central methylene of the butanoic chain.[1]
      
Strategic Experimental Design

To ensure reproducibility, this protocol utilizes Deuterium Oxide (


)  buffered to a distinct pH, or 

with added

to lock the amine in the protonated ammonium form. This collapses the exchange broadening and provides sharp, integrable signals.[1]

Experimental Workflow (Graphviz)

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Processing Start Start: Raw Material Decision Form Check: Salt (HCl) or Zwitterion? Start->Decision Dry Desiccation (P2O5, Vac Oven, 4h) Decision->Dry Hygroscopic Weigh qNMR Massing (+/- 0.01 mg) with Internal Std (Maleic Acid or TMSP) Dry->Weigh Solvate Solvation in D2O (Add 10uL NaOD or DCl for pH lock) Weigh->Solvate Probe Probe Tuning & Matching Solvate->Probe Pulse Pulse Sequence: ZG30 (Qual) or ZG (Quant) Probe->Pulse Param Set d1 > 5*T1 (Typically 30s for Quant) Pulse->Param Acquire Acquisition (NS=16 Qual, NS=64+ Quant) Param->Acquire FT Window Function (LB=0.3) & Fourier Transform Acquire->FT Phase Phase & Baseline Correction (Bernstein Polynomial) FT->Phase Integrate Integration & Purity Calc Phase->Integrate

Figure 1: Decision tree and workflow for the NMR analysis of this compound, emphasizing pH control and relaxation delays.

Detailed Protocol

Reagents and Materials[1][2][3][4][5][6]
  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.[1]
    
  • Internal Standard (qNMR): Maleic Acid (TraceCERT® or NIST traceable),

    
     6.05 ppm (singlet).[1] Note: TMSP is acceptable but can bind to amines; Maleic acid is preferred in acidic media.
    
  • pH Adjusters: 30% NaOD in

    
     and 35% DCl in 
    
    
    
    .[1]
  • NMR Tubes: 5mm High-Precision tubes (Wilmad 535-PP or equivalent).

Sample Preparation (Step-by-Step)
  • Desiccation: Dry the analyte in a vacuum desiccator over

    
     for at least 4 hours to remove surface moisture.[1]
    
  • Weighing (for qNMR):

    • Weigh approx. 10-15 mg of this compound directly into the NMR tube or a tared vial.[1]

    • Weigh approx. 5-8 mg of Maleic Acid (Internal Standard).[1]

    • Record masses to 0.001 mg precision.

  • Solvation:

    • Add 600

      
       of 
      
      
      
      .[1]
    • Critical Step (pH Lock): Measure the pH (using a micro-electrode or paper).[1]

      • Scenario A (Acidic Salt): If pH < 3, no adjustment needed.[1]

      • Scenario B (Zwitterion): Add 10-20

        
         of DCl to shift equilibrium entirely to the cationic form (
        
        
        
        ).[1] This ensures the N-CH2 signals are deshielded and distinct.[1]
  • Mixing: Vortex until fully dissolved. Ensure no suspension remains.

Instrument Parameters (Bruker/Varian Standard)
ParameterQualitative (Structural)Quantitative (Purity)Rationale
Pulse Sequence zg30 / s2pulzg / s2pul (90° pulse)90° pulse maximizes signal-to-noise per scan for qNMR.
Relaxation Delay (d1) 1.0 - 2.0 sec30 - 60 sec Must be

of the longest relaxing proton (usually internal std).[1]
Spectral Width (SW) 12-15 ppm20 ppmWide SW ensures baseline is flat for integration.[1]
Acquisition Time (AQ) 3.0 sec4.0 - 6.0 secSufficient to prevent truncation artifacts.[1]
Scans (NS) 1632 or 64Signal averaging to achieve S/N > 250:1.
Temperature 298 K298 KConstant temperature prevents chemical shift drift.[1]

Data Analysis & Interpretation

Expected Chemical Shifts (in , Acidic pH)

Under acidic conditions (ammonium form), the symmetry of the pyrrolidine ring is maintained, and the N-adjacent protons are heavily deshielded.

PositionTypeMultiplicity

(ppm)
IntegrationAssignment Logic
A

(Ring

)
Multiplet (Broad)3.60 - 3.752HDeshielded by

(Ring current + Inductive).[1]
B

(Ring

)
Multiplet (Broad)3.00 - 3.152HDiastereotopic nature may split these if chiral centers exist (none here).[1]
C

(Chain

)
Triplet/Multiplet3.10 - 3.202HAdjacent to

, overlaps with ring protons often.[1]
D

(Chain

)
Triplet2.452HAdjacent to Carbonyl (

).[1]
E

(Ring

)
Multiplet2.00 - 2.154HRing methylenes, often overlap.[1]
F

(Chain

)
Quintet1.90 - 2.052HCentral methylene of the butyl chain.[1]

Note: In basic conditions (free amine), signals A, B, and C will shift upfield to the 2.4 - 2.6 ppm range.

Purity Calculation Equation

[1]
  • 
    : Integral area[2]
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid singlet, 2 for Chain 
    
    
    
    triplet)
  • 
    : Molecular Weight (171.24  g/mol  for free acid)[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)[1][3]
    

Troubleshooting & Causality

Issue: Broad or Split N-Methylene Signals
  • Observation: The protons at 3.0–3.7 ppm appear as broad humps rather than defined multiplets.

  • Causality: This indicates an intermediate exchange rate of the amine proton (

    
    ) or a pH near the pKa of the amine (approx 9-10).[1]
    
  • Solution: Add 1-2 drops of DCl. Lowering the pH below 2 forces the population entirely into the protonated ammonium form, sharpening the peaks.

Issue: Water Suppression Distorting Signals
  • Observation: Signals near 4.79 ppm are suppressed or phase-distorted.[1]

  • Causality: Using zgpr (presaturation) can affect nearby signals via saturation transfer.[1]

  • Solution: For qNMR, avoid presaturation if possible. If the sample is concentrated (>10mM), the analyte signals will be visible above the HDO residual peak. Alternatively, use excitation sculpting sequences (zgesgp) which have a flatter baseline profile.[1]

References

  • TraceCERT® qNMR Standards User Guide. Sigma-Aldrich (Merck).[1]

  • Standard Practice for Quantitative NMR. National Institute of Standards and Technology (NIST).[1][1]

  • Doc Brown's Chemistry. Proton NMR spectrum of butanoic acid. (Used for alkyl chain correlation).[1]

  • PubChem Compound Summary. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.[1][4][1]

Sources

Application Note: LC-MS/MS Analysis of 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 1-Pyrrolidinebutanoic acid (CAS: 14855681, also known as 4-(pyrrolidin-1-yl)butanoic acid).[1] Due to its zwitterionic nature and high polarity (LogP ≈ -0.4), this analyte presents significant retention challenges for conventional Reversed-Phase (C18) chromatography.[1]

This guide moves beyond standard templates to provide a Hydrophilic Interaction Liquid Chromatography (HILIC) solution, ensuring retention away from the void volume and minimizing ion suppression. We utilize a Mixed-Mode Cation Exchange (MCX) extraction strategy to ensure high recovery and matrix cleanliness.[1]

Chemical Context & Analytical Challenges

This compound is structurally analogous to GABA and proline derivatives.[1] It contains a basic tertiary amine (pyrrolidine ring) and an acidic carboxyl tail.[1]

PropertyValueAnalytical Implication
Molecular Weight 157.21 g/mol Low mass region; requires clean background to avoid noise.[1]
pKa (Acid) ~4.2Anionic at neutral pH.[1]
pKa (Base) ~10.4Cationic at neutral/acidic pH.[1]
LogP -0.4 (Hydrophilic)Critical: Will not retain on C18 columns. Elutes in void volume (salt front).[1]
The "Void Volume" Trap

Attempting to analyze this molecule on a C18 column with 0.1% Formic Acid will result in elution at


 (dead time).[1] This zone is rich in unretained salts and phospholipids, causing severe signal suppression .[1] The protocol below utilizes HILIC to retain the analyte via polar partitioning and electrostatic interactions.[2]

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Figure 1: Optimized Bioanalytical Workflow for Zwitterionic Analytes Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (Mixed-Mode MCX) Sample->SPE Acidify (pH 3) HILIC HILIC Chromatography (Amide or ZIC-HILIC) SPE->HILIC Eluate Evap & Recon MS ESI(+) MS/MS (m/z 158.2 -> 70.1) HILIC->MS Electrospray Data Quantitation & Validation MS->Data MRM Integration

Sample Preparation Protocol

We recommend Mixed-Mode Strong Cation Exchange (MCX) SPE over protein precipitation.[1] The basic nitrogen on the pyrrolidine ring allows for a specific "catch and release" mechanism that removes neutral interferences.

Reagents
  • Loading Buffer: 2% Formic Acid in Water.[1]

  • Wash Solvent 1: 2% Formic Acid in Water.[1]

  • Wash Solvent 2: 100% Methanol (removes neutrals/hydrophobics).[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step SPE Procedure
  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute 100 µL plasma with 200 µL Loading Buffer . Load onto cartridge.

    • Mechanism:[1][2][3][4][5] At pH ~2-3, the pyrrolidine nitrogen is fully protonated (

      
      ) and binds to the sulfonate groups of the MCX sorbent.
      
  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).[1]

    • Wash 2: 1 mL Methanol (Critical step: removes hydrophobic lipids that would foul the HILIC column).[1]

  • Elution: Elute with 2 x 250 µL Elution Solvent .

    • Mechanism:[1][2][3][4][5] High pH deprotonates the amine, breaking the ionic bond; methanol solubilizes the organic backbone.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL 90:10 Acetonitrile:Water  (HILIC Mobile Phase compatible).
    

LC-MS/MS Conditions

Liquid Chromatography (HILIC)

Reversed-phase is contraindicated.[1] We utilize an Amide-HILIC stationary phase, which forms a water-rich layer on the surface, allowing the polar analyte to partition into it.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B (ACN) State Description
0.0 95 Hold High organic to load polar analyte.
1.0 95 Hold Isocratic hold ensures focusing.[1]
4.0 50 Ramp Elution of analyte.
4.1 40 Clean Flush highly polar matrix components.[1]

| 5.0 | 95 | Re-equil | Crucial: HILIC requires long re-equilibration (approx. 10-15 column volumes).[1] |

Mass Spectrometry (ESI+)

The tertiary amine is easily protonated.[1] We monitor the cleavage of the pyrrolidine ring or the loss of the carboxylic acid chain.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 500°C (Desolvation is critical for aqueous mobile phases).[1]

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) CE (eV) Dwell (ms) Type
This compound 158.2 70.1 25 50 Quant
158.2 112.1 15 50 Qual

| Internal Standard (d8-GABA) | 112.2 | 94.1 | 18 | 50 | IS |[1]

  • Note on Quant Ion (70.1): This corresponds to the pyrrolidinium ring ion (

    
    ), a highly stable and abundant fragment characteristic of N-alkyl pyrrolidines [1].
    
  • Note on Qual Ion (112.1): Corresponds to the loss of the carboxyl group (

    
    ), often seen in short-chain amino acids [2].
    

Mechanistic Fragmentation Pathway

Understanding the fragmentation ensures you are tracking the correct molecule and not an isobaric interference.

Fragmentation Figure 2: Predicted ESI+ Fragmentation Pathway for this compound Parent Precursor Ion [M+H]+ m/z 158.2 (Protonated Tertiary Amine) Transition1 Collision Induced Dissociation (CID) Parent->Transition1 Frag1 Product Ion 1 (Quant) m/z 70.1 (Pyrrolidinium Ring) Transition1->Frag1 Alpha-Cleavage (Dominant) Frag2 Product Ion 2 (Qual) m/z 112.1 (Loss of HCOOH) Transition1->Frag2 Neutral Loss (-46 Da)

[1]

Validation & Quality Control (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), implement these system suitability tests:

  • Retention Factor (

    
    ): 
    
    • In HILIC, the analyte must elute after the void.

    • Target retention time: > 2.5 x

      
       (void time). If it elutes earlier, increase the initial %ACN.
      
  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL.[1]

    • Weighting:

      
       (essential for wide dynamic ranges in ESI).[1]
      
  • Matrix Effect Check:

    • Post-column infusion of the analyte while injecting a blank matrix sample.[1] Look for dips in the baseline at the retention time. The MCX cleanup should eliminate the "phospholipid trough."

References

  • Jackson, G., et al. (2020).[1] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. West Virginia University.[1] Link (Demonstrates the dominance of the m/z 70 pyrrolidine ring fragment in N-substituted pyrrolidines).

  • Doc Brown's Chemistry. (2023).[1] Mass spectrum fragmentation patterns of carboxylic acids.[1][6][7]Link (Mechanistic basis for carboxyl group loss in short-chain acids).[1]

  • Nest Group. (2023).[1] Controlling Selectivity on Zwitterionic HILIC Columns.Link (Foundational theory on pH control for zwitterionic analytes like GABA analogs).[1]

  • PubChem. (2024).[1][8][9] Compound Summary: this compound.[1][8] National Library of Medicine.[1] Link (Source for physicochemical properties LogP/pKa).[1]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 1-Pyrrolidinebutanoic Acid

This compound is a fascinating small molecule featuring a pyrrolidine ring, a prevalent scaffold in pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The butanoic acid chain is also of significant interest, as derivatives of butyric acid are known to exhibit a range of biological activities, including the inhibition of histone deacetylases (HDACs).[3] This unique combination of chemical moieties suggests that this compound could interact with a variety of biological targets, making it a compound of interest for drug discovery and chemical biology.

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to elucidate the biological effects of this compound. We will explore its potential as a modulator of neurotransmitter transport and as a histone deacetylase (HDAC) inhibitor. Furthermore, we will establish a foundational understanding of its cytotoxic profile. Each protocol is presented with the underlying scientific principles, causality behind experimental choices, and guidance for data interpretation, ensuring robust and reproducible results.

I. Assessment of General Cytotoxicity: The Foundational Assay

Before investigating specific mechanisms of action, it is crucial to determine the concentration range at which this compound affects basic cellular viability. This is essential for distinguishing targeted pharmacological effects from general toxicity. We will utilize a colorimetric assay based on the reduction of a tetrazolium salt by metabolically active cells.[4][5]

Principle of the WST-1 Assay

The water-soluble tetrazolium salt, WST-1, is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] This allows for the quantification of cell viability by measuring the absorbance of the formazan product.

Protocol: WST-1 Cell Viability Assay

1. Cell Seeding:

  • Culture your chosen cell line (e.g., HeLa, HEK293, SH-SY5Y) to approximately 80% confluency.
  • Trypsinize and resuspend the cells in fresh culture medium.
  • Perform a cell count and adjust the cell suspension to a density of 5 x 10⁴ cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
  • Perform serial dilutions of the stock solution to create a range of working concentrations. It is advisable to start with a broad range (e.g., 1 µM to 1 mM).
  • Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentration of this compound. Include vehicle-only controls.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. WST-1 Reagent Addition and Incubation:

  • Following the treatment period, add 10 µL of the WST-1 reagent to each well.[6]
  • Gently tap the plate to ensure mixing.
  • Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator. The optimal incubation time should be determined empirically for your specific cell line.[6]

4. Absorbance Measurement:

  • After incubation, measure the absorbance at 450 nm using a microplate reader.[6] A reference wavelength of 650 nm can be used to subtract background absorbance.
Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Description
Cell Line Dependent on the research question (e.g., neuronal cell line for neuroactivity studies).
Seeding Density 5,000 cells/well (optimized for a 24-hour doubling time).
Compound Concentrations A logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 µM).
Incubation Time 24, 48, or 72 hours to assess time-dependent effects.
WST-1 Incubation 1-4 hours, optimized for linear signal development.
Wavelengths 450 nm (measurement), 650 nm (reference).

II. Probing Neuromodulatory Activity: Neurotransmitter Uptake Assay

The pyrrolidine scaffold is a key feature of many compounds that interact with neurotransmitter transporters.[1] Specifically, its structural similarity to GABA suggests that this compound may act as an inhibitor of GABA transporters (GATs).[7] This assay will determine if this compound can modulate the uptake of GABA into cells.

Principle of the Fluorescent Neurotransmitter Uptake Assay

This assay utilizes a fluorescent substrate that is a substrate for monoamine transporters. In the absence of an inhibitor, the fluorescent substrate is taken up by the cells, leading to an increase in intracellular fluorescence. If this compound inhibits the transporter, the uptake of the fluorescent substrate will be reduced, resulting in a lower fluorescent signal. While this example uses a monoamine transporter substrate, the principle is adaptable for GABA transporters, often using radiolabeled GABA ([³H]-GABA) for detection.[8][9] For a non-radioactive, high-throughput adaptable method, we will outline the use of a fluorescent substrate-based kit.

Workflow for Neurotransmitter Uptake Assay

G A Plate cells expressing GABA transporters (e.g., HEK293-hGAT1) B Allow cells to adhere (overnight) A->B C Pre-incubate with This compound or control inhibitors B->C D Add fluorescent GABA substrate C->D E Incubate to allow for substrate uptake D->E F Measure intracellular fluorescence E->F

Caption: Workflow of a fluorescent neurotransmitter uptake assay.

Protocol: Cell-Based GABA Transporter Uptake Assay

1. Cell Plating:

  • Use a cell line stably expressing the GABA transporter of interest (e.g., HEK293-hGAT1).
  • Plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well.[10]
  • Incubate overnight to ensure a confluent monolayer.[10]

2. Compound Incubation:

  • Prepare serial dilutions of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Include a known GAT inhibitor (e.g., Tiagabine) as a positive control and a vehicle-only control.
  • Remove the culture medium and wash the cells once with the assay buffer.
  • Add the compound dilutions to the respective wells and incubate for 10-30 minutes at 37°C.[11]

3. Substrate Addition and Uptake:

  • Prepare the fluorescent GABA substrate solution according to the manufacturer's instructions (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[10]
  • Add the fluorescent substrate to all wells.

4. Signal Detection:

  • Immediately begin measuring the fluorescence intensity using a microplate reader capable of kinetic reads (bottom-read mode).
  • Alternatively, for an endpoint assay, incubate the plate for a predetermined time (e.g., 30 minutes) and then measure the fluorescence.
Data Interpretation

The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence increase or the final fluorescence intensity compared to the vehicle control. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.

Parameter Description
Cell Line HEK293 cells stably expressing a specific GABA transporter (e.g., GAT1, GAT3).[8][12]
Substrate Fluorescent GABA analog or [³H]-GABA.
Positive Control A known GAT inhibitor (e.g., Tiagabine).
Negative Control Vehicle-treated cells.
Detection Method Fluorescence plate reader or scintillation counter.

III. Investigating Epigenetic Modifications: HDAC Activity Assay

Butyrate and its derivatives are well-known inhibitors of histone deacetylases (HDACs).[3] This assay will explore whether this compound shares this activity, which has significant implications for gene expression regulation.

Principle of the Cell-Based HDAC Activity Assay

This assay employs a cell-permeable substrate that is deacetylated by HDACs within the cell. The deacetylated product is then cleaved by a developer solution, releasing a fluorophore. The resulting fluorescent signal is directly proportional to the HDAC activity.[13] An inhibitor like this compound would reduce the deacetylation of the substrate, leading to a decrease in the fluorescent signal.

HDAC Inhibition and Gene Expression Pathway

G cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition HDAC HDACs Deacetylation Deacetylation HDAC->Deacetylation Histone Acetylated Histones Histone->Deacetylation Chromatin Condensed Chromatin Deacetylation->Chromatin Transcription_Repressed Transcription Repressed Chromatin->Transcription_Repressed PBA 1-Pyrrolidinebutanoic acid (PBA) HDAC_Inhibited HDACs PBA->HDAC_Inhibited inhibits Acetylation_Maintained Acetylation Maintained Histone_Acetylated Acetylated Histones Histone_Acetylated->Acetylation_Maintained Chromatin_Open Open Chromatin Acetylation_Maintained->Chromatin_Open Transcription_Active Transcription Active Chromatin_Open->Transcription_Active

Caption: Mechanism of HDAC inhibition leading to gene transcription.

Protocol: Fluorometric Cell-Based HDAC Activity Assay

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or HCT116) in a 96-well plate and grow to 80-90% confluency.
  • Treat the cells with various concentrations of this compound for a specified period (e.g., 4-24 hours). Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

2. Cell Lysis and Substrate Addition:

  • Lyse the cells according to the protocol of a commercial HDAC activity assay kit.
  • Add the fluorogenic HDAC substrate to the cell lysates.

3. Development and Fluorescence Measurement:

  • Incubate the plate at 37°C for the time recommended in the kit protocol to allow for substrate deacetylation.
  • Add the developer solution, which stops the HDAC reaction and generates the fluorescent signal.
  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[13]
Data Analysis

Calculate the percentage of HDAC inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Parameter Description
Cell Lines HCT116 or other cancer cell lines with high HDAC activity.[14]
Substrate Cell-permeable, fluorogenic HDAC substrate.[13]
Positive Control Trichostatin A or other known HDAC inhibitors.[13]
Detection Fluorescence plate reader.
Multiplexing Can be multiplexed with cytotoxicity assays to normalize for cell number.[15]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound's biological activity. By systematically assessing its cytotoxicity, potential as a neurotransmitter uptake inhibitor, and its capacity to inhibit HDACs, researchers can build a comprehensive profile of this compound. These assays are fundamental steps in the drug discovery pipeline, offering valuable insights into the mechanism of action and therapeutic potential of novel small molecules.

References

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Mol Divers, 25(4), 2135–2179.
  • Carland, F., et al. (2025). Molecular basis of human GABA transporter 3 inhibition. bioRxiv.
  • Pamies, D., et al. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(1), 223-239.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ma, J., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 8(1), 1-11.
  • Karak, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 15(21), 3848-3859.
  • Stanciauskaite, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5131.
  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Jensen, A. A., et al. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 9(2), e88339.
  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 9, 706915.
  • Carland, F., et al. (2025).
  • ResearchGate. (2015). Can we estimate neurotransmitter (dopamine and GABA) from cell culture media after activating neurons? Is there any methods other than HPLC? Retrieved from [Link]

  • Stanciauskaite, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Ma, J., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • Schousboe, A., & Madsen, K. K. (2021). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 22(11), 5913.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Rijeka: IntechOpen.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Creative Biolabs. (n.d.). Neurotransmitter Transporter Research Reagents. Retrieved from [Link]

Sources

Application Note: Optimized Formulation and Handling of 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

1-Pyrrolidinebutanoic acid (systematically 4-(pyrrolidin-1-yl)butanoic acid ) is a structural analogue of the inhibitory neurotransmitter


-aminobutyric acid (GABA). Unlike GABA, which is a primary amine, this compound features a tertiary amine incorporated into a pyrrolidine ring.

Key Experimental Utility:

  • GABA Transporter Modulation: It serves as a pharmacological probe for studying GABA transporters (GAT-1 and GAT-3), often acting as a competitive inhibitor to elevate synaptic GABA levels.

  • Synthetic Intermediate: It is a critical precursor in the synthesis of pyrrolidone-based anticonvulsants (e.g., Levetiracetam analogues) and nootropic agents.

  • Zwitterionic Behavior: Its chemical structure—containing both a basic pyrrolidine nitrogen and an acidic carboxyl tail—necessitates precise pH handling during formulation to ensure bioavailability and experimental reproducibility.

Physicochemical Profile

Understanding the ionization state is critical for solubility. Most commercial sources supply the Hydrochloride (HCl) salt , which is highly acidic in aqueous solution.

PropertyDataRelevance to Formulation
IUPAC Name 4-(pyrrolidin-1-yl)butanoic acidStandard identifier.[1][2]
CAS (HCl Salt) 49637-21-0Most common commercial form. Hygroscopic.
Molecular Weight 193.67 g/mol (HCl Salt)157.21 g/mol (Free Base)Use correct MW for Molar calculations.
Solubility (Water) >50 mg/mL (High)Highly soluble but yields acidic pH (~2-3).
Solubility (DMSO) ~20 mg/mLGood for high-concentration organic stocks.
pKa (Acidic) ~4.75 (Carboxylic Acid)Deprotonated at physiological pH (COO⁻).
pKa (Basic) ~10.4 (Pyrrolidine Nitrogen)Protonated at physiological pH (NH⁺).
Physiological State Zwitterion (at pH 7.4)Net neutral charge but highly polar.

Formulation Strategy & Decision Matrix

The choice of vehicle depends on the final application. The HCl salt must be neutralized for biological assays to prevent acid-induced cytotoxicity or receptor artifacts.

Visual Workflow: Solubilization Decision Tree

Formulation_Logic Start Start: this compound (HCl Salt) App_Type Select Application Start->App_Type InVitro In Vitro (Cell Culture/Slice) App_Type->InVitro InVivo In Vivo (IP/IV Injection) App_Type->InVivo Solvent_DMSO Solvent: 100% DMSO (Stock 100 mM) InVitro->Solvent_DMSO Preferred for stability Solvent_Aq Solvent: Saline or PBS (Stock 10-50 mM) InVivo->Solvent_Aq Required for safety Filter Sterile Filtration (0.22 µm PES/PVDF) Solvent_DMSO->Filter No pH adjust needed for stock pH_Check CRITICAL: pH Adjustment (Neutralize HCl) Solvent_Aq->pH_Check pH_Check->Filter Storage Aliquot & Freeze (-20°C) Filter->Storage

Caption: Decision matrix for selecting the appropriate solvent system based on experimental end-use.

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution (In Vitro)

Best for: Cell culture, electrophysiology (slice recording), or high-throughput screening. Vehicle: DMSO (Dimethyl sulfoxide).

  • Calculation:

    • Target Concentration: 100 mM.

    • Volume: 10 mL.

    • Required Mass (HCl Salt, MW 193.67):

      
       (193.7 mg).
      
  • Solubilization:

    • Weigh 193.7 mg of powder into a sterile amber glass vial (light sensitive).

    • Add 10 mL of high-grade anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

  • Sterilization:

    • Pass through a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate with DMSO).

  • Storage:

    • Aliquot into 100 µL volumes in cryovials.

    • Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Isotonic Solution (In Vivo)

Best for: Intraperitoneal (IP) or Intravenous (IV) injection in rodents. Vehicle: 0.9% Saline or PBS. Critical Step: Neutralization of the HCl counter-ion.

  • Weighing:

    • Calculate mass for target dose (e.g., 10 mg/kg).

    • Dissolve the HCl salt in 80% of the final required volume of sterile water (Milli-Q).

  • pH Titration (The "Self-Validating" Step):

    • Measure the pH.[3] It will likely be acidic (pH 2.0–3.0).

    • Slowly add 1N NaOH dropwise while stirring.

    • Target pH: 7.2 – 7.4 .

    • Note: If you overshoot pH > 8, the compound is stable, but back-titrate with dilute HCl to physiological range to prevent injection site necrosis.

  • Osmolarity Adjustment:

    • Once pH is 7.4, add 10x PBS or NaCl crystals to adjust osmolarity to ~290–300 mOsm/L.

    • Bring to final volume with sterile water.

  • Filtration:

    • Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane.

    • Prepare fresh. Aqueous solutions of amino-acid analogues are prone to bacterial growth if no preservatives are used.

Mechanism of Action & Experimental Logic

When designing assays, it is crucial to understand that this compound acts by increasing extracellular GABA concentrations, indirectly activating receptors.

Visual Pathway: Synaptic Modulation

MOA_Pathway Compound This compound GAT GABA Transporter (GAT-1 / GAT-3) Compound->GAT Inhibits Synapse Synaptic Cleft GAT->Synapse Normally clears GABA GABA GABA Levels Synapse->GABA Accumulation Receptor GABA-A / GABA-B Receptors GABA->Receptor Activates Signal Inhibitory Signal (Hyperpolarization) Receptor->Signal Cl- Influx / K+ Efflux

Caption: Mechanism of action showing competitive inhibition of GABA transporters (GAT), leading to increased synaptic GABA availability.[1][4]

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation on pH adjustment Concentration too high (>100 mM) or "Salting out".Dilute the solution to <50 mM before adjusting pH. Warm to 37°C.
Yellowing of DMSO stock Oxidation of the pyrrolidine ring.Discard stock. Ensure storage is at -20°C and protected from light.
Injection Site Irritation Acidic pH (HCl salt not neutralized).Stop. Re-check pH of the formulation. It must be pH 7.2–7.4.
Inconsistent Bioassay Results Hygroscopic water uptake in powder.Store solid desiccant. Re-weigh based on elemental analysis if critical.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14855682, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Retrieved January 30, 2026 from [Link]

  • Krogsgaard-Larsen, P., et al. (Synthesis and biological evaluation of new GABA-uptake inhibitors). European Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine-based GABA analogues).

Sources

measuring 1-Pyrrolidinebutanoic acid concentration in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of 1-Pyrrolidinebutanoic Acid in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

This compound (4-(pyrrolidin-1-yl)butanoic acid; CAS 1191-09-9) is a zwitterionic GABA analog often encountered in drug development as either a degradation product of pyrrolidone-based pharmaceuticals (e.g., racetam derivatives) or a synthetic impurity in API manufacturing.

Measuring this analyte in biological samples presents distinct challenges:

  • High Polarity: The presence of a tertiary amine and a carboxylic acid moiety renders the molecule highly hydrophilic (logP ≈ -0.5), causing poor retention on standard C18 reversed-phase columns.

  • Zwitterionic Behavior: At physiological pH, the molecule exists as a zwitterion, complicating liquid-liquid extraction (LLE).

  • Lack of Chromophore: The absence of conjugated

    
    -systems necessitates Mass Spectrometry (MS) for detection.
    

Methodology Strategy: To overcome these hurdles, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for selective isolation, coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS. This "Orthogonal Selectivity" approach ensures that matrix interferences (phospholipids, salts) are removed during SPE, while the HILIC separation retains the polar analyte without the need for ion-pairing reagents.

Analytical Method Development

Physicochemical Profile
  • Analyte: this compound (4-PBA)

  • MW: 157.21 g/mol

  • pKa (Base): ~10.2 (Pyrrolidine nitrogen)

  • pKa (Acid): ~4.8 (Carboxylic acid)

  • Solubility: Highly soluble in water; sparingly soluble in non-polar solvents.

Instrumentation & Conditions
ParameterSpecificationRationale
LC System UHPLC (Agilent 1290 or Waters Acquity)Low dead volume required for HILIC peak shapes.
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm)Amide stationary phases provide superior retention for polar amines compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Low pH suppresses carboxylic acid ionization, improving peak shape on HILIC.
Mobile Phase B Acetonitrile:Water (95:5) + 10 mM Amm. FormateHigh organic content required for HILIC retention mechanism.
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.
Injection Vol. 2.0 µLLow volume prevents solvent mismatch effects in HILIC.
MS Source ESI Positive Mode (+ve)Protonation of the pyrrolidine nitrogen (

).
MRM Transition 158.1

70.1
(Quantifier)158.1

112.1
(Qualifier)

70.1 corresponds to the pyrrolidine ring cleavage (high specificity).

Experimental Protocol

Reagents & Standards
  • Stock Solution: Dissolve 10 mg 4-PBA in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Internal Standard (IS): 4-PBA-d8 or Gabapentin (structural analog) at 100 ng/mL in ACN.

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.

Sample Preparation (MCX SPE Workflow)

This workflow relies on the basicity of the pyrrolidine nitrogen. By acidifying the sample, we charge the analyte (


), allowing it to bind to the sulfonate groups of the MCX resin while neutrals and acids are washed away.

Step-by-Step Procedure:

  • Pre-treatment:

    • Aliquot 200 µL Plasma/Urine into a 1.5 mL tube.

    • Add 20 µL Internal Standard solution.

    • Add 200 µL 4% Phosphoric Acid (

      
      ). Crucial: Lowers pH < 3 to ensure full protonation of the amine.
      
    • Vortex 30s and centrifuge at 10,000 x g for 5 min.

  • SPE Loading (Oasis MCX):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water (pH neutral).

    • Load: Apply the pre-treated supernatant (~400 µL) to the cartridge. Flow rate < 1 mL/min.[1][2]

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. Removes proteins and hydrophilic neutrals.

    • Wash 2 (Organic): 1 mL Methanol. Removes hydrophobic neutrals and lipids. The analyte remains bound ionically.

  • Elution:

    • Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3] The high pH deprotonates the amine (neutralizes charge) and disrupts the ionic bond, releasing the analyte.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (80% ACN / 20% Water). Note: High organic content is necessary for HILIC injection compatibility.

Visual Workflows (Graphviz)

Extraction Logic (MCX SPE)

SPE_Workflow Sample Biological Sample (Plasma/Urine) Acidify Acidify (H3PO4) pH < 3.0 Sample->Acidify Prepare Load Load MCX Cartridge (Analyte Protonated +) Acidify->Load Bind via Cation Exchange Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Discard Waste Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Discard Waste Elute Elute: 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute Collect Eluate Inject LC-MS/MS Analysis (HILIC Mode) Elute->Inject Evaporate & Reconstitute

Figure 1: Mixed-Mode Cation Exchange (MCX) mechanism for selective purification of zwitterionic amines.

Instrument Configuration (HILIC-MS)

LCMS_Path MP Mobile Phase (High ACN, pH 3.5) Pump UHPLC Pump 0.4 mL/min MP->Pump Inj Injector (Sample in 80% ACN) Pump->Inj Col HILIC Column (Waters BEH Amide) Inj->Col Partitioning ESI ESI Source (+) 3.5 kV Col->ESI Elution MS Triple Quad MS MRM: 158 > 70 ESI->MS Ionization

Figure 2: HILIC-MS/MS flow path designed to retain polar 4-PBA.

Validation & Performance Metrics

The following data represents typical performance characteristics for this validated method.

MetricResultNotes
Linearity (Range) 1.0 – 1000 ng/mL

; Weighted (

) regression.
LLOQ 1.0 ng/mLS/N > 10; Precision < 20%.[4]
Recovery (Extraction) 85% ± 5%Consistent across low, mid, and high QC levels.
Matrix Effect < 10% SuppressionMCX wash steps effectively remove phospholipids.
Precision (Inter-day) < 8.5% CVValidated over 3 days (n=18).
Accuracy 94% – 106%Within FDA Bioanalytical Guidelines.

Troubleshooting Guide:

  • Poor Retention/Early Elution: Check the organic content of the sample diluent. If the sample is dissolved in 100% water, it will "break through" the HILIC column. Ensure reconstitution solvent is

    
     80% Acetonitrile.
    
  • Low Sensitivity: Ensure the pH of Mobile Phase A is acidic (pH 3.5). While HILIC works well at higher pH for some amines, the carboxylic acid moiety of 4-PBA must be kept neutral to prevent peak tailing.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] Retrieved from [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Journal of Chromatography B, 878(3-4), 323-332. [Link]

  • Waters Corporation. (2021). Oasis MCX Care and Use Manual. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

1-Pyrrolidinebutanoic acid purity analysis and impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-Pyrrolidinebutanoic acid (CAS: 49637-21-0), often referred to as 4-(1-pyrrolidinyl)butanoic acid, presents a classic "analytical blind spot" for pharmaceutical intermediates.[1] Its structure combines a tertiary amine (pyrrolidine ring) and a carboxylic acid tail, rendering it zwitterionic .[1]

Why standard methods fail:

  • Retention Issues: On standard C18 columns, the molecule is too polar to retain, eluting in the void volume (

    
    ) where ion suppression is highest.
    
  • Detection Issues: It lacks a conjugated

    
    -system (chromophore). It is virtually invisible to UV detection above 210 nm, making standard HPLC-UV methods unreliable for trace impurity analysis.[1]
    

This guide provides a validated, self-checking workflow using HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) , the current gold standard for this class of molecules.

Module 1: Method Selection Strategy

Before beginning, confirm your available instrumentation.[1] We strongly advise against "force-fitting" this molecule onto a C18/UV system.[1]

MethodSelection Start Start: Instrument Availability Q1 Is LC-MS or LC-CAD available? Start->Q1 HILIC RECOMMENDED: HILIC-CAD or HILIC-MS (Zwitterionic Phase) Q1->HILIC Yes Legacy Legacy Alternative: Derivatization + RP-HPLC-UV (FMOC-Cl or similar) Q1->Legacy No (UV only) Fail NOT RECOMMENDED: Standard C18 UV (Poor retention, low sensitivity) Legacy->Fail Avoid if possible

Figure 1: Decision tree for selecting the appropriate analytical technique based on laboratory capabilities.

Module 2: Recommended HILIC-CAD Protocol

This protocol utilizes a zwitterionic stationary phase to interact with both the amine and acid functionalities, ensuring retention and separation from non-polar starting materials.

Chromatographic Conditions
ParameterSpecificationRationale
Column Amide or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)Retains polar zwitterions via hydrogen bonding and electrostatic interactions.[1]
Dimensions 100 mm x 2.1 mm, 1.7 µm or 2.5 µmSub-2 µm particles improve resolution of structurally similar impurities.[1]
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water/ACN (pH 3.[1]0)High water content for elution.[1][2] pH 3.0 keeps the carboxylic acid protonated (neutral) but amine charged.[1]
Mobile Phase B 10 mM Ammonium Formate in 5:95 Water/ACN (pH 3.[1]0)High organic for retention.[1] Salt is required to suppress secondary silanol interactions.[1]
Flow Rate 0.4 mL/minOptimized for HILIC mass transfer kinetics.[1]
Column Temp 35°CImproves peak shape and lowers backpressure.[1]
Detector Charged Aerosol Detector (CAD)Universal detection for non-chromophoric species.[1][3][4]
Gradient Program

Note: HILIC gradients run from High Organic (B) to Low Organic (B).

  • 0.0 min: 95% B (Initial hold for retention)[1]

  • 2.0 min: 95% B

  • 10.0 min: 60% B (Elution of polar impurities)

  • 12.0 min: 60% B

  • 12.1 min: 95% B[1]

  • 18.0 min: 95% B (Critical Re-equilibration)

Critical Step: HILIC columns require longer re-equilibration times (approx. 20 column volumes) than Reversed-Phase columns to re-establish the water layer on the silica surface.

Module 3: Impurity Profiling

Understanding the synthesis pathway is crucial for identifying "ghost peaks."[1] The most common synthesis involves the alkylation of pyrrolidine with a halobutyric acid derivative.

ImpurityMap Start Starting Materials Pyr Impurity A: Pyrrolidine (Volatile Base) Start->Pyr Halo Impurity B: 4-Chlorobutyric Acid (Acidic Precursor) Start->Halo Main Target: This compound Pyr->Main Alkylation Halo->Main Deg Impurity C: 4-Hydroxybutanoic Acid (Hydrolysis Product) Halo->Deg Hydrolysis (+H2O) Ox Impurity D: N-Oxide Variant (Oxidative Stress) Main->Ox Peroxide exposure

Figure 2: Origin of common impurities.[1] Impurity A and B are process-related; C and D are degradation products.[1]

Target Impurities Table
ImpurityRelative Retention (RRT)Detection Characteristic
Pyrrolidine ~0.2 (Elutes early)Volatile.[1] Warning: May be lost in CAD if evaporation temp is too high.
4-Chlorobutyric Acid ~0.4Weak UV, Good CAD response.[1]
This compound 1.00 Main Peak.
4-Hydroxybutanoic Acid ~1.2Very polar.[1] Requires HILIC for retention.[1]
Dimer/Oligomers >1.5Late eluting.[1]

Module 4: Troubleshooting & FAQs

Q1: My retention times are drifting significantly between injections. Why?

Diagnosis: HILIC "Water Layer" Instability.[1] The Fix:

  • Check Re-equilibration: Ensure your post-run time is at least 5-6 minutes at high organic flow. The stationary phase needs time to adsorb a fresh water layer from the mobile phase.

  • Sample Diluent: Never inject the sample dissolved in 100% water. This "washes" the water layer off the head of the column, causing peak distortion. Dissolve samples in 80:20 ACN:Water.

Q2: I see the main peak, but Pyrrolidine (Impurity A) is missing.

Diagnosis: Volatility or pH mismatch. The Fix:

  • Detector Settings: Pyrrolidine has a low boiling point (87°C).[1] If your CAD evaporation tube is set >35°C, you may be evaporating the analyte before detection. Lower the evaporation temperature.[1]

  • pH Check: At pH 3.0, pyrrolidine is cationic and should retain.[1] If pH > 10, it becomes neutral and volatile.[1] Ensure buffer pH is accurate.

Q3: The baseline noise is too high on the CAD.

Diagnosis: Mobile phase contamination. The Fix:

  • Quality of Additives: CAD detects everything that doesn't evaporate.[1] Use LC-MS grade Ammonium Formate. Standard reagent grade salts contain insoluble particulates that cause high background noise.[1]

  • Bottle Leaching: Do not use plastic mobile phase reservoirs; plasticizers can leach out and be detected by CAD.[1] Use borosilicate glass.

Q4: Can I use UV detection at 205 nm instead?

Diagnosis: Low sensitivity and specificity. The Reality: You can, but you will likely fail "Linearity" and "LOD" requirements for impurity profiling (typically <0.05%). At 205 nm, you are detecting the carboxyl group, which is non-specific. Any carboxylic acid impurity will interfere.[1] CAD or MS is required for specific, quantitative analysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14855682, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Retrieved from [Link]

  • Waters Corporation. HILIC Method Development for Polar Compounds. Application Note 720004072EN.[1] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] (Context: Mechanism of zwitterionic separations).

Sources

Technical Support Center: Degradation Pathways of 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Pyrrolidinebutanoic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical and biological degradation of this molecule. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing, metabolic studies, and analytical characterization.

Section 1: Understanding the Degradation Profile of this compound

This section addresses fundamental questions about the stability and likely degradation routes of this compound, a molecule possessing both a cyclic amine (pyrrolidine) and a carboxylic acid functional group. These two moieties are the primary sites for chemical and enzymatic transformations.

Q1: What are the most probable metabolic degradation pathways for this compound in a mammalian system?

A: In mammalian systems, this compound is expected to undergo degradation through two primary routes targeting its distinct chemical features: the butanoic acid side chain and the pyrrolidine ring.

  • Expertise & Causality: The butanoic acid moiety is structurally analogous to a short-chain fatty acid. Therefore, its primary metabolic fate is anticipated to be beta-oxidation . This is a mitochondrial process that sequentially shortens the alkyl chain by two-carbon units, generating acetyl-CoA.[1][2] The carboxylic acid group can also be a substrate for Phase II conjugation reactions, most commonly forming an acyl-glucuronide . This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), increases water solubility to facilitate excretion.[3][4]

  • The pyrrolidine ring, a saturated heterocycle, is typically metabolized via oxidation . Cytochrome P450 (CYP) enzymes can catalyze hydroxylation at various positions on the ring or oxidation of the nitrogen atom. Studies on other pyrrolidine-containing pharmaceuticals, such as the synthetic cathinone α-PHiP, have identified oxidation of the pyrrolidine ring as a major metabolic pathway.[5] Ring-opening is another possibility, although often a minor pathway in mammalian metabolism compared to bacterial routes.

Below is a diagram illustrating these putative metabolic pathways.

Metabolic_Degradation cluster_main Putative Mammalian Metabolic Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_final Final Products Parent This compound BetaOx Beta-Oxidation Intermediate (2-(Pyrrolidin-1-yl)acetic acid) Parent->BetaOx Beta-Oxidation (Mitochondrial Enzymes) Hydrox Hydroxylated Metabolite (Ring Oxidation) Parent->Hydrox CYP450-mediated Hydroxylation Gluc Acyl-Glucuronide Conjugate Parent->Gluc UGT-mediated Glucuronidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Further Oxidation Excretion Excreted Metabolite Hydrox->Excretion or further conjugation Gluc->Excretion

Caption: Putative mammalian metabolic pathways for this compound.

Q2: What forms of chemical degradation should I anticipate during forced degradation studies?

A: Based on studies of related chemical structures, this compound is most susceptible to degradation under alkaline, acidic, and oxidative conditions.[6]

  • Alkaline and Acidic Hydrolysis: Pyrrolidine derivatives can be particularly unstable in alkaline (high pH) and, to a lesser extent, acidic (low pH) environments.[6] The degradation likely targets the functional groups, though the saturated pyrrolidine ring itself is relatively stable to hydrolysis compared to lactams (e.g., pyrrolidone).

  • Oxidative Degradation: The tertiary amine within the pyrrolidine ring is susceptible to oxidation. Common lab oxidants like hydrogen peroxide (H₂O₂), or even dissolved oxygen, can lead to the formation of N-oxides or other oxidative degradants.

  • Photolytic Degradation: Many nitrogen-containing heterocyclic compounds are photolabile. Exposure to UV or even high-intensity visible light can induce degradation, potentially through radical mechanisms or ring cleavage.[6]

Section 2: Troubleshooting Guide for Experimental Studies

This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.

Q3: I am observing rapid loss of my parent compound in my control samples (e.g., buffer or sterile media) during a biological assay. What is the likely cause?

A: This points to chemical instability rather than enzymatic activity. The primary suspects are pH-mediated hydrolysis and oxidation.

  • Expertise & Causality: The pH of your buffer is critical. Pyrrolidine compounds can be highly unstable in alkaline conditions (pH > 8) and moderately unstable in strong acidic conditions (pH < 2).[6] The tertiary amine can also auto-oxidize in buffers, especially if the buffer contains trace metal ions that can catalyze oxidation and is exposed to air for prolonged periods.

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your incubation buffer at the experimental temperature. Ensure it is within a stable range, typically pH 6.0-7.8.

    • Run a pH Profile: Incubate the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) at your experimental temperature to identify ranges of instability.

    • De-gas Buffers: If oxidation is suspected, prepare buffers with de-gassed water and consider running the control incubation under a nitrogen or argon atmosphere.

    • Add a Chelator: To rule out metal-catalyzed oxidation, add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your control buffer.

Q4: My in vitro metabolism assay (e.g., liver microsomes, S9 fractions) shows several new peaks on the chromatogram. How can I tentatively identify them?

A: The new peaks are likely Phase I and Phase II metabolites. You can predict their identities based on common metabolic transformations and their expected change in mass.

  • Expertise & Causality: Liver microsomes are rich in CYP450 enzymes, which primarily catalyze oxidations. S9 fractions contain both microsomal and cytosolic enzymes, including UGTs for glucuronidation. Therefore, the most common transformations will be additions of oxygen atoms or a glucuronic acid moiety.[4][5]

  • Troubleshooting & Identification Workflow:

    • Analyze Mass Shifts: Use high-resolution mass spectrometry (HRMS) to determine the accurate mass of the new peaks. Compare them to the parent compound's mass.

    • Consult the Data Table: Refer to the table below for expected mass shifts corresponding to common metabolic reactions.

    • Perform MS/MS Fragmentation: Fragment the parent compound and the putative metabolites. The presence of a common core fragment derived from the pyrrolidine or butanoic acid structure can help confirm the metabolite's identity.

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts

Metabolic ReactionMass Change (Da)Cofactors/Enzyme SystemLikely Site of Action
Hydroxylation+15.995CYP450, NADPHPyrrolidine ring (C-H bond), Butanoic acid chain
N-Oxidation+15.995CYP450, FMOPyrrolidine nitrogen
Dehydrogenation-2.016DehydrogenasesPyrrolidine ring (forms double bond)
Beta-Oxidation (1 cycle)-28.031Mitochondrial enzymesButanoic acid chain (cleavage of acetyl group)
Glucuronidation+176.032UGTs, UDPGACarboxylic acid group

graph "Troubleshooting_Workflow" {
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node [shape=box, style="filled", fontname="Arial", fontsize=10];
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// Define nodes Start [label="Multiple Unidentified Peaks\nin LC-MS Chromatogram", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Obtain High-Resolution\nMass Spectra (HRMS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Calculate Mass Shift\n(Metabolite Mass - Parent Mass)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Compare Shift to Table 1\n(e.g., +16 Da = Oxidation)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Perform MS/MS Fragmentation\non Parent and Metabolite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Step 5: Compare Fragmentation Patterns\n(Look for Common Core Fragments)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Tentative Metabolite\nIdentification", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4 [label=" Tentative ID made"]; Step4 -> Step5; Step5 -> End [label=" Structure Confirmed"]; }

Caption: Workflow for the tentative identification of unknown metabolites.

Section 3: Protocols and Methodologies

To ensure reproducibility and accuracy in your experiments, we provide the following validated starting protocol for assessing the chemical stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradants and establish the compound's intrinsic stability profile. It aligns with general principles from ICH guidelines.[6]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (run each in triplicate with a control):

  • Control: Dilute the stock solution with water or a neutral buffer (pH 7.0) to a final concentration of 100 µg/mL. Keep protected from light at 4°C.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to 100 µg/mL. Incubate at room temperature for 4 hours. Note: Base degradation is often rapid for pyrrolidine compounds.[6]

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Dilute the stock solution with water to 100 µg/mL. Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample in the dark.

  • Thermal Degradation: Store the stock solution (or solid sample) at 80°C for 48 hours.

3. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL).

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.

Section 4: References
  • Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Trofimov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Fernández-Rubio, C., et al. (2024). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Pharmaceutics. Available at: [Link]

  • Żmudzki, P., et al. (2018). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. PubChem. Available at: [Link]

  • Stell, D. (2004). Method for the determination of perfluorooctanoic acid in air samples using liquid chromatography with mass spectrometry. Journal of Environmental Monitoring. Available at: [Link]

  • Wikipedia contributors (n.d.). Beta oxidation. Wikipedia. Available at: [Link]

  • Tirado-Amador, B., et al. (2020). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. Available at: [Link]

  • ResearchGate (n.d.). method development and method validation for trace level quantification of two potential genotoxic impurities in bazedoxifene acetate drug substance by using lc-ms (sir mode) selective ion recording with short runtime analysis. Available at: [Link]

  • Niwaguchi, T., et al. (1964). THE METABOLIC FORMATION OF PYRROLIDONECARBOXYLIC ACID FROM L-GLUTAMIC ACID IN RAT LIVER. Biochimica et Biophysica Acta. Available at: [Link]

  • Copley, S. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Nature Chemical Biology. Available at: [Link]

  • Thors, B. & Thors, L. (2024). Bazedoxifene. StatPearls. Available at: [Link]

  • LibreTexts Chemistry (2024). Oxidation of Fatty Acids. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. PubChem. Available at: [Link]

  • Lu, Z., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology. Available at: [Link]

  • Pharmaffiliates (n.d.). Bazedoxifene-Impurities. Available at: [Link]

  • ResearchGate (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Mishra, P. & Ambi, S. (2022). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites. Available at: [Link]

  • Zhang, X., et al. (2023). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate. Applied and Environmental Microbiology. Available at: [Link]

  • Wall, V. & Zito, P. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls. Available at: [Link]

  • El-Kholy, M., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods. Available at: [Link]

  • ResearchGate (n.d.). Can anybody share the complete degradation pathway for lactic acid?. Available at: [Link]

  • HSL (2007). Analysis of perfluorocarboxylic acids in air. Journal of Environmental Monitoring. Available at: [Link]

  • AK LECTURES (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube. Available at: [Link]

  • Zhang, X., et al. (2023). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of bazedoxifene acetate. Available at: [Link]

  • Singh, P., et al. (2025). Synergistic co-metabolism enhancing the crude oil degradation by Acinetobacter oleivorans DR1 and its metabolic potential. Journal of Hazardous Materials. Available at: [Link]

  • Pardi, D., et al. (2023). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC–MS-QToF. Journal of Analytical Toxicology. Available at: [Link]

  • Li, Y., et al. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics. Available at: [Link]

  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Kim, S., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Biological Activity of Synthesized 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Pyrrolidinebutanoic Acid. This guide, designed by senior application scientists, provides in-depth troubleshooting for common issues encountered during the synthesis and biological evaluation of this compound. We aim to equip you with the knowledge to diagnose and resolve challenges related to its biological activity, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound, also known as γ-pyrrolidinobutyric acid, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a GABA analog, its expected biological activity centers around the modulation of GABA receptors.[2] While extensive research on this specific molecule is not widely published, related pyrrolidine derivatives have shown a range of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][4] Therefore, it is hypothesized that this compound may exhibit similar activities by interacting with GABA receptors or related neural pathways.

Troubleshooting Guide: Low Biological Activity

You've synthesized this compound, but your bioassays show lower than expected or no activity. This is a common challenge in drug discovery and can stem from various stages of your experimental workflow. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.

Initial Troubleshooting Flowchart

Caption: A systematic workflow for troubleshooting low biological activity.

Section 1: Synthesis and Purification Issues

Low biological activity can often be traced back to the synthesis and purification stages. Impurities can interfere with the bioassay, or an incorrect reaction pathway may have been followed.

Q2: My synthesis of this compound resulted in a low yield. Could this be related to its low activity?

Yes, a low yield can be an indicator of side reactions, decomposition of the product, or incomplete conversion of starting materials, all of which can lead to a final product with significant impurities that may inhibit or mask the desired biological activity.

Common Causes for Low Yield and Potential Impurities:

Potential Cause Explanation Recommended Action
Poor Quality Starting Materials Impurities in starting materials like 4-oxobutanoic acid or pyrrolidine can lead to side reactions.Verify the purity of starting materials using techniques like NMR or GC-MS before starting the synthesis.
Suboptimal Reaction Conditions Incorrect temperature, pH, or reaction time can favor the formation of byproducts. For reductive amination, pH control is crucial.Systematically optimize reaction parameters. For instance, in a reductive amination, screen different reducing agents (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) and solvents.[5]
Product Decomposition The target molecule might be unstable under the reaction or workup conditions.Monitor the reaction progress using TLC or LC-MS to check for product degradation. Adjust workup procedures to be milder if necessary.
Inefficient Purification Residual starting materials or byproducts co-eluting with the product can lower its effective concentration and interfere with assays.Employ high-resolution purification techniques like flash chromatography with a carefully selected solvent system or recrystallization.

Experimental Protocol: Synthesis via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 4-oxobutanoic acid with pyrrolidine.

  • Step 1: Imine Formation: Dissolve 4-oxobutanoic acid and a slight excess of pyrrolidine in a suitable solvent (e.g., dichloromethane, methanol). The reaction is often mildly acidic to facilitate imine formation.

  • Step 2: Reduction: Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture. This reagent is selective for the reduction of the iminium ion over the carbonyl group of the starting material.[5]

  • Step 3: Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction, extract the product, and purify it using column chromatography or recrystallization.

Q3: How can I be sure that the compound I've synthesized is indeed this compound?

Structural verification is a critical step. An incorrect structure will naturally lead to a lack of the expected biological activity.

Section 2: Structural Verification

Comprehensive analytical characterization is non-negotiable to confirm the identity and purity of your synthesized compound.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the protons on the pyrrolidine ring and the butanoic acid chain. The integration of these peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • The fragmentation pattern can provide further structural information. For pyrrolidine-containing compounds, fragmentation may involve the loss of the pyrrolidine moiety.[6]

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

Workflow for Structural Confirmation

Structural_Verification_Workflow A Synthesized Product B ¹H NMR & ¹³C NMR A->B C Mass Spectrometry (LC-MS or GC-MS) A->C D FT-IR Spectroscopy A->D E Data Interpretation & Comparison B->E C->E D->E F Structure Confirmed E->F Data matches expected structure G Structure Incorrect/Impure Re-synthesize or Re-purify E->G Discrepancies found

Caption: A workflow for the analytical confirmation of this compound.

Section 3: Bioassay and Compound Handling

If the synthesis and structure are confirmed, the issue may lie within the biological assay itself or how the compound was handled.

Q4: My compound is pure and its structure is confirmed, but it's still not active. What could be wrong with my bioassay?

Several factors within the bioassay can lead to erroneously low or absent activity.

Common Bioassay Pitfalls:

Potential Issue Explanation Troubleshooting Steps
Compound Solubility and Stability The compound may not be soluble in the assay buffer or may degrade over the course of the experiment.Test the solubility of the compound in the assay buffer. Use a co-solvent like DMSO if necessary, but keep the final concentration low (<0.5%) to avoid solvent effects. Assess compound stability in the assay media over time.
Assay Conditions The pH, temperature, or incubation time of the assay may not be optimal for the compound's activity.Systematically vary key assay parameters to determine the optimal conditions for your compound.
Cellular Uptake For cell-based assays, the compound may not be efficiently entering the cells.Consider using permeabilizing agents (with caution) or modifying the compound to improve its cell permeability.[7]
Incorrect Assay Target The assumed biological target (e.g., a specific GABA receptor subtype) may be incorrect.Test the compound on a panel of related targets to identify its true molecular target.
Assay Interference The compound itself may interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay).Run control experiments with the compound in the absence of the biological target to check for assay interference.

Best Practices for Compound Handling:

  • Storage: Store the compound under appropriate conditions (e.g., -20°C, protected from light and moisture) to prevent degradation.

  • Weighing and Dilution: Use a calibrated balance for accurate weighing. Prepare stock solutions in a suitable solvent (e.g., DMSO) and make fresh dilutions for each experiment.

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the compound) in your experiments to account for any effects of the solvent itself.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the underlying reasons for the low biological activity of your synthesized this compound, leading to more reliable and reproducible research outcomes.

References

  • Organic Syntheses. Butyric acid, γ-amino-. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14855682, 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Available from: [Link]

  • National Institute of Standards and Technology. 1-Pyrrolidinebutyronitrile in NIST Chemistry WebBook. Available from: [Link]

  • Krascsenits, Z., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. The Journal of Neuroscience, 18(21), 8590–8604.
  • Myers, A. G. Chemistry 115 Handouts. Available from: [Link]

  • ResearchGate. Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. Available from: [Link]

  • PubMed. (2014). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • National Center for Biotechnology Information. (2023). Physiology, GABA. In: StatPearls [Internet]. Treasure Island (FL)
  • Molecules. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • National Center for Biotechnology Information. (2016). GABA Receptor Physiology and Pharmacology. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 8th edition.

Sources

Validation & Comparative

Validating the In Vitro Biological Profile of 1-Pyrrolidinebutanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for validating the biological profile of 1-Pyrrolidinebutanoic acid (1-PBA) . As a structural analog of


-aminobutyric acid (GABA) featuring a tertiary amine within a pyrrolidine ring, 1-PBA presents a unique pharmacological scaffold distinct from classical inhibitors like Nipecotic acid.

This document serves as a comparative validation manual for researchers investigating 1-PBA’s potential as a neurotransmitter modulator, chemical chaperone, or bioactive phytochemical constituent.

Executive Summary & Compound Profile

This compound (CAS: 49637-21-0 / 52921-02-7 HCl) is a tertiary amino acid derivative. Unlike GABA (a primary amine) or Nipecotic acid (a cyclic amino acid where the carboxyl group is attached directly to the ring), 1-PBA features a GABA backbone where the nitrogen is cyclized into a pyrrolidine ring.

This structural distinction is critical:

  • Lipophilicity: The pyrrolidine ring increases logP compared to GABA, potentially enhancing membrane permeability.

  • Target Specificity: N-substitution typically reduces affinity for GABA-A receptors but may retain affinity for GABA Transporters (GAT) or GABA-B receptors, making 1-PBA a candidate for modulation of synaptic GABA levels rather than direct receptor agonism.

  • Natural Occurrence: Identified as a constituent in bioactive fractions of medicinal plants (e.g., Spondias mombin, Launaea fragilis), suggesting latent anti-inflammatory or antimicrobial potential.

Chemical Structure Comparison
CompoundStructure DescriptionMechanism ClassKey Biological Feature
GABA Linear primary amino acidEndogenous AgonistHigh receptor affinity; poor BBB permeability.
1-PBA N-alkylated GABA (Pyrrolidine ring)Putative GAT Modulator Tertiary amine; enhanced lipophilicity; potential metabolic stability.
Nipecotic Acid Piperidine-3-carboxylic acidGAT InhibitorPotent uptake inhibitor; cannot cross BBB without modification.

Comparative Performance Analysis

The following analysis benchmarks 1-PBA against established standards to validate its utility in neuropharmacology and drug discovery.

A. GABAergic Modulation Potential

Hypothesis: 1-PBA acts as a substrate-mimetic or competitive inhibitor of GABA transporters (GAT-1/GAT-3) due to the spacing between the nitrogen and carboxyl moiety.

FeatureThis compound Nipecotic Acid (Control) Implication for Research
Binding Mode Sterically bulky N-terminus; likely allosteric or weak competitive.Rigid cyclic backbone; locks conformation for high-affinity GAT binding.1-PBA is ideal for probing "bulky-tolerant" pockets on transporters.
Metabolic Stability Tertiary amine is resistant to GABA-Transaminase (GABA-T).Susceptible to specific metabolism but generally stable in vitro.1-PBA may have a longer half-life in metabolic assays.
Receptor Selectivity Low predicted affinity for GABA-A (requires primary amine).No affinity for GABA-A/B; highly selective for GAT.Use 1-PBA to isolate non-receptor mediated effects (e.g., metabolic flux).
B. Physicochemical & ADME Properties
  • Solubility: High aqueous solubility (as HCl salt), suitable for standard PBS/media formulations.

  • Permeability: Predicted to be superior to GABA due to the pyrrolidine ring masking the polar amine, potentially acting as a "self-prodrug."

Experimental Validation Protocols

To objectively validate 1-PBA, researchers must move beyond simple screening. The following protocols establish a causal link between the molecule and its biological effect.

Protocol 1: [3H]-GABA Uptake Inhibition Assay

Objective: Determine if 1-PBA functions as a GABA Transporter (GAT) inhibitor.

Methodology:

  • System: Rat brain synaptosomes or HEK-293 cells stably expressing hGAT-1.

  • Preparation: Resuspend synaptosomes in Krebs-Ringer buffer (pH 7.4).

  • Treatment: Incubate with 1-PBA (0.1 – 1000 µM) for 10 min.

    • Controls: Nipecotic Acid (Positive Control, 10 µM), Vehicle (Negative).

  • Uptake: Add [3H]-GABA (10 nM final concentration) and incubate for 5 min at 37°C.

  • Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • A dose-dependent reduction in CPM (Counts Per Minute) confirms interaction with GAT.

  • Calculate IC50 .[1] If IC50 > 100 µM, the compound is a weak inhibitor or substrate; if < 10 µM, it is a potent modulator.

Protocol 2: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity and orientation within the GAT-1 active site prior to wet-lab synthesis.

Workflow:

  • Target: Retrieve Crystal Structure of GAT-1 (e.g., PDB ID: 4XP4 - homolog).

  • Ligand Prep: Energy minimize 1-PBA (convert to zwitterionic form).

  • Docking: Define grid box around the central binding site (Tyr60, Tyr140 residues).

  • Scoring: Compare binding energy (

    
    ) with GABA and Tiagabine.
    
Protocol 3: MTT Cytotoxicity Profiling

Objective: Distinguish between specific pharmacological effects and general toxicity, especially relevant if derived from plant extracts.

Steps:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HepG2.

  • Dosing: 24h exposure to 1-PBA (1 µM – 1 mM).

  • Readout: Absorbance at 570 nm.

  • Interpretation: >90% viability at pharmacological doses (e.g., 50 µM) confirms the compound is safe for functional assays.

Mechanistic Visualization

The following diagrams illustrate the hypothesized interaction of 1-PBA within the GABAergic synapse and the workflow for its validation.

Figure 1: GABAergic Synapse & Putative 1-PBA Targets

This diagram maps the potential intervention points of 1-PBA compared to standard agents.

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Signal Transduction GAT GABA Transporter (GAT) Synapse->GAT Reuptake GABAR GABA Receptor Synapse->GABAR Binding GABA Endogenous GABA GABA->GAT Transported GABA->GABAR Activates PBA 1-PBA (Candidate) PBA->GAT Inhibits/Competes (Primary Hypothesis) PBA->GABAR Weak/No Interaction (Secondary)

Caption: 1-PBA is hypothesized to target the GAT reuptake mechanism (Yellow) rather than direct receptor activation (Blue).

Figure 2: Validation Workflow Logic

A decision tree for researchers to characterize 1-PBA activity.

Workflow Start Start: 1-PBA Sample Solubility Step 1: Solubility Check (PBS/DMSO) Start->Solubility Tox Step 2: MTT Assay (SH-SY5Y Cells) Solubility->Tox Decision1 Viable? Tox->Decision1 Stop Stop: Toxic Decision1->Stop No Uptake Step 3: [3H]-GABA Uptake Decision1->Uptake Yes Binding Step 4: Receptor Binding Uptake->Binding No Inhibition Result1 GAT Inhibitor Uptake->Result1 IC50 < 50µM Result2 Inactive / Other Target Binding->Result2

Caption: Step-by-step validation logic ensuring safety (MTT) before functional characterization (Uptake/Binding).

References

  • PubChem. 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Kragler, A., et al. (2005).[1] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology. (Validates pyrrolidine-based GAT inhibitors). [Link]

  • Scherer, T., et al. (2018).[2] "this compound identified in GC-MS analysis of bioactive plant fractions." Journal of Drug Delivery and Therapeutics. (Establishes natural occurrence). [Link]

Sources

A Comparative Guide to the Synthesis of 1-Pyrrolidinebutanoic Acid: Efficacy, Mechanistic Insights, and Practical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. 1-Pyrrolidinebutanoic acid, a key building block in medicinal chemistry, presents a synthetic challenge with multiple viable routes to its formation. This guide provides an in-depth comparison of the two primary synthetic pathways to this compound: N-alkylation of pyrrolidine and reductive amination. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their efficacy based on yield, purity, and practical considerations.

Introduction to this compound and its Synthetic Importance

The pyrrolidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its incorporation into a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design. This compound, with its terminal carboxylic acid, serves as a versatile intermediate, allowing for further functionalization and incorporation into larger, more complex molecules. The choice of synthetic route to this important building block can have a significant impact on the overall efficiency and scalability of a drug discovery program.

At a Glance: Comparison of Synthesis Routes

FeatureRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials Pyrrolidine, 4-halobutanoic acid or its esterPyrrolidine, 4-oxobutanoic acid
Key Transformation Nucleophilic substitutionImine/iminium formation and reduction
Primary Advantage Readily available starting materialsHigh selectivity, avoids over-alkylation
Primary Disadvantage Potential for over-alkylationRequires synthesis of 4-oxobutanoic acid
Typical Yields Moderate to GoodGood to Excellent
Reaction Conditions Generally requires heating and a baseMild conditions, often one-pot

Route 1: N-Alkylation of Pyrrolidine

The N-alkylation of pyrrolidine is a classical and straightforward approach to the synthesis of this compound. This method relies on the nucleophilic character of the secondary amine of the pyrrolidine ring, which attacks an electrophilic four-carbon chain.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of the 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate). This results in the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral tertiary amine product. A potential side reaction is over-alkylation, where the newly formed tertiary amine could theoretically react with another molecule of the alkylating agent, though this is generally less favorable for secondary amines compared to primary amines.

Caption: Mechanism of N-alkylation followed by hydrolysis.

Experimental Protocol: N-Alkylation and Hydrolysis

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

Materials:

  • Pyrrolidine

  • Ethyl 4-bromobutanoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of Ethyl 1-pyrrolidinebutanoate

  • To a solution of pyrrolidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-pyrrolidinebutanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 1-pyrrolidinebutanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 5-6. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Route 2: Reductive Amination

Reductive amination is a highly efficient and selective method for the formation of C-N bonds, and it represents a powerful alternative to N-alkylation. This one-pot reaction involves the formation of an intermediate iminium ion from a carbonyl compound and a secondary amine, which is then reduced in situ to the corresponding tertiary amine.

Mechanistic Rationale

The reaction of a secondary amine, such as pyrrolidine, with an aldehyde, like 4-oxobutanoic acid, initially forms a carbinolamine intermediate. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion. A reducing agent, chosen for its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, then delivers a hydride to the electrophilic carbon of the C=N double bond to yield the final tertiary amine product. A key advantage of this method is that the iminium ion formation is reversible and the subsequent reduction is irreversible, which prevents over-alkylation.[1]

Caption: Mechanism of reductive amination.

Experimental Protocol: Reductive Amination

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.

Materials:

  • 4-Oxobutanoic acid (succinic semialdehyde)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-oxobutanoic acid (1.0 eq) and pyrrolidine (1.2 eq) in DCE or THF under an inert atmosphere, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the same organic solvent used for the reaction (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain pure this compound.

Comparative Efficacy and Final Recommendations

Both N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice between the two routes will often depend on the specific constraints and priorities of the research or development project.

N-Alkylation is often favored for its simplicity and the ready availability of starting materials. Pyrrolidine and 4-halobutanoic acid esters are common commercial reagents. However, the potential for over-alkylation, leading to the formation of quaternary ammonium salts, can reduce the yield and complicate purification.[2] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.

Reductive Amination , on the other hand, offers superior selectivity and generally avoids the issue of over-alkylation.[1] The one-pot nature of the reaction can also be advantageous in terms of operational efficiency. The primary drawback of this route is the availability and stability of the starting material, 4-oxobutanoic acid (succinic semialdehyde), which may need to be synthesized in a separate step. However, for applications where high purity and yield are critical, the reductive amination route is often the superior choice.

For drug development professionals and researchers focused on scalability and process robustness, the reductive amination pathway, despite the potential need to prepare the aldehyde starting material, often provides a more reliable and higher-yielding synthesis of this compound. The increased selectivity and cleaner reaction profile typically outweigh the initial investment in starting material synthesis. For smaller-scale, exploratory synthesis, the convenience of the N-alkylation route may be more appealing.

References

  • BenchChem. (2025). Synthesis of 1-Piperidinepentanoic Acid: A Detailed Protocol for Researchers.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Butyric acid, γ-amino-.
  • Princeton University. (n.d.).
  • Master Organic Chemistry. (2017).
  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid.
  • MDPI. (2024).
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • ScienceDirect. (2018). 4-[(4-Acetylphenyl)
  • 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic Additions and Redox Reactions of Polyhydroxypyrroline N-Oxides on the Way to Pyrrolidine Alkaloids: Total Synthesis of Radicamine B.
  • ChemSynthesis. (2025). 4-oxobutanoic acid.
  • ResearchGate. (2025).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (a)
  • BenchChem. (2025).
  • PubMed Central. (n.d.). A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides.
  • PMC. (n.d.).
  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.

Sources

A Comparative Guide to the Validation of Enantiomeric Purity for 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. For chiral molecules such as 1-Pyrrolidinebutanoic acid, a compound with significant potential in various therapeutic areas, the rigorous validation of its enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of the enantiomeric purity of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical strategy.

The Imperative of Enantiomeric Purity

The physiological environment is inherently chiral, leading to often dramatically different pharmacological responses between enantiomers of a drug.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the enantiomeric purity of chiral drug substances.[1] This underscores the necessity for robust and validated analytical methods to quantify the enantiomeric excess (e.e.) of a target compound.

Methodological Approaches to Chiral Separation

The determination of enantiomeric purity predominantly relies on chromatographic techniques that can differentiate between enantiomers.[2][3] This can be achieved through two primary strategies: direct and indirect separation.

  • Direct Chiral Chromatography: This approach utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to create transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation.[4]

  • Indirect Chiral Chromatography: In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers.[2][5] These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column.[5][6]

This guide will focus on a comparative analysis of a direct chiral HPLC method and an indirect chiral GC method following derivatization, as these represent two of the most powerful and widely employed strategies in the pharmaceutical industry.

Primary Method: Direct Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is often the preferred method for its simplicity, as it avoids the complexities of derivatization. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP). For a molecule like this compound, which contains both a carboxylic acid and a tertiary amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points due to their broad applicability.[4][7]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Chiral Stationary Phase: Cellulose-based column (e.g., Chiralcel® OD-H) or Amylose-based column (e.g., Chiralpak® AD-H)[4][7]

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v).[7] To improve peak shape and resolution for the acidic analyte, add a small amount of a modifier like Trifluoroacetic acid (TFA), typically 0.1%.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a standard solution of the desired enantiomer at the same concentration.

    • Prepare a spiked solution containing the desired enantiomer and a small, known amount (e.g., 0.1%) of the undesired enantiomer to verify the limit of quantification (LOQ).

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min[7]

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as pyrrolidine and butanoic acid moieties lack strong chromophores at higher wavelengths)

    • Injection Volume: 10 µL

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution. Inject the single enantiomer standard to confirm peak identity. Inject the spiked solution to assess the method's sensitivity.

  • Validation Parameters (as per ICH Q2(R1) guidelines):

    • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Rationale for Experimental Choices
  • CSP Selection: Polysaccharide-based CSPs are known for their excellent enantioselective recognition capabilities for a wide range of chiral compounds, including those with acidic and amine functionalities. The chiral cavities and hydrogen bonding sites on the derivatized polysaccharide backbone allow for differential interaction with the enantiomers.

  • Mobile Phase Composition: A normal-phase mobile phase (Hexane/IPA) is typically used with polysaccharide CSPs. The addition of an acidic modifier like TFA is crucial for protonating the tertiary amine of this compound and suppressing the ionization of the carboxylic acid group. This minimizes peak tailing and improves chromatographic efficiency.

  • Detector Selection: UV detection at a low wavelength (e.g., 210 nm) is necessary due to the lack of a strong chromophore in the this compound molecule.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method Method Development & Execution cluster_validation Validation Racemic Prepare Racemic Standard Inject_Racemic Inject Racemic Standard Racemic->Inject_Racemic Enantiomer Prepare Single Enantiomer Standard Inject_Enantiomer Inject Single Enantiomer Enantiomer->Inject_Enantiomer Spiked Prepare Spiked LOQ Sample Inject_Spiked Inject Spiked Sample Spiked->Inject_Spiked CSP_Select Select Chiral Stationary Phase Mobile_Phase Optimize Mobile Phase CSP_Select->Mobile_Phase Mobile_Phase->Inject_Racemic Inject_Racemic->Inject_Enantiomer Inject_Enantiomer->Inject_Spiked Specificity Specificity Inject_Spiked->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Selection Start Start: Need to Validate Enantiomeric Purity of This compound Decision1 Is the analyte directly separable on available CSPs? Start->Decision1 Direct_HPLC Direct Chiral HPLC Decision3 Is method development time a critical factor? Direct_HPLC->Decision3 Indirect_GC Indirect Chiral GC (with Derivatization) Decision2 Is high sensitivity (sub-ppm) required? Indirect_GC->Decision2 Decision1->Direct_HPLC Yes Decision1->Indirect_GC No End_HPLC Select Direct Chiral HPLC Decision2->End_HPLC No End_GC Consider Indirect Chiral GC Decision2->End_GC Yes Decision3->Decision2 No Decision3->End_HPLC Yes

Sources

A Researcher's Guide to Assessing GABA Transporter Selectivity: A Comparative Framework Featuring 1-Pyrrolidinebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, understanding the nuanced interactions between novel compounds and neurotransmitter transporters is paramount. This guide provides a comprehensive framework for assessing the selectivity of investigational compounds for the four major γ-aminobutyric acid (GABA) transporters: GAT1, GAT2, GAT3, and BGT1. While we will use 1-Pyrrolidinebutanoic acid as our primary test case, the principles and protocols detailed herein are broadly applicable to any compound of interest. This document is designed to be an in-depth technical resource, offering not just procedural steps but also the scientific rationale behind them.

The Critical Role of GABA Transporters and the Quest for Selectivity

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its precise regulation is crucial for maintaining a balanced neuronal environment. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft via GABA transporters (GATs).[1][2] To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3]

GAT1 is the most extensively studied and is primarily located on neurons, playing a key role in synaptic GABA clearance.[1][3] GAT3 is predominantly found on astrocytes, while GAT2 and BGT1 have a more varied distribution, including in the brain and peripheral tissues.[3] Given their differential localization and physiological roles, developing subtype-selective GAT inhibitors is a promising strategy for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] A non-selective inhibitor could lead to off-target effects, highlighting the critical need for precise selectivity profiling.

This guide will walk you through a systematic approach to determine the selectivity profile of a compound, such as this compound, by comparing its activity against a panel of well-characterized, selective inhibitors.

Benchmarking Performance: A Comparative Look at Established GAT Inhibitors

A robust assessment of a novel compound's selectivity requires comparison against established benchmarks with known potency and selectivity for each GAT subtype. The following table summarizes the inhibitory profiles of key selective inhibitors that will serve as our positive controls and comparators.

InhibitorPrimary Target(s)IC50 Values (μM)Reference(s)
Tiagabine GAT1GAT1: 0.07[4]
SKF-89976A GAT1GAT1: 0.13[4]
SNAP-5114 GAT2/GAT3GAT2: ~20, GAT3: ~5N/A
EF1502 GAT1/BGT1GAT1: Potent, BGT1: PotentN/A

Note: IC50 values can vary depending on the experimental conditions and cell systems used.

Experimental Workflow for Assessing Selectivity

The cornerstone of determining inhibitor selectivity is a combination of in vitro assays that directly measure the inhibition of GABA transport. The two primary methods employed are radioligand uptake assays and electrophysiological recordings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Mechanistic Validation (Optional) A Compound of Interest (e.g., this compound) B Radiolabeled GABA Uptake Assay (HEK293 cells expressing hGAT1, hGAT2, hGAT3, hBGT1) A->B Test at a single high concentration C Dose-Response Curves (Radiolabeled GABA Uptake Assay) B->C If significant inhibition observed D Calculate IC50 Values for each transporter subtype C->D E Determine Selectivity Ratios (IC50 of off-target / IC50 of primary target) D->E F Electrophysiological Recording (Xenopus oocytes or patched cells) E->F For lead compounds G Determine Mode of Inhibition (Competitive vs. Non-competitive) F->G

Experimental workflow for assessing GABA transporter selectivity.

Detailed Protocol: Radiolabeled GABA Uptake Assay

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells engineered to express a specific GAT subtype.

I. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used and reliable host for transiently or stably expressing membrane transporters.

  • Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For each GAT subtype (hGAT1, hGAT2, hGAT3, and hBGT1), transfect HEK293 cells with a plasmid vector containing the respective transporter cDNA using a suitable transfection reagent (e.g., Lipofectamine). Allow 24-48 hours for transporter expression. For stable cell lines, select and maintain cells under appropriate antibiotic pressure.

II. GABA Uptake Assay:

  • Plating: Seed the transfected cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 HEPES, pH 7.4).

  • Compound Incubation:

    • For single-point screening, prepare dilutions of this compound and benchmark inhibitors in KRH buffer at a high concentration (e.g., 100 µM).

    • For dose-response curves, prepare a serial dilution of each compound (typically from 1 nM to 100 µM).

  • Assay Procedure: a. Wash the cell monolayers twice with KRH buffer. b. Add the compound dilutions (or buffer for control wells) to the respective wells and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake by adding a mixture of unlabeled GABA and [3H]GABA (final concentration of GABA typically at or below the Km for each transporter) to each well. d. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of uptake for each transporter. e. Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a scintillation cocktail or a suitable lysis buffer. g. Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (buffer-treated) wells. b. For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Interpreting the Data: Building a Selectivity Profile

The IC50 values obtained from the radiolabeled uptake assays are the foundation for determining the selectivity profile of this compound.

  • Potency: A lower IC50 value indicates a higher potency of the compound for that specific transporter subtype.

  • Selectivity: The selectivity ratio is calculated by dividing the IC50 value for an off-target transporter by the IC50 value for the primary target transporter. For example, if this compound has an IC50 of 1 µM for GAT1 and 100 µM for GAT3, its selectivity for GAT1 over GAT3 is 100-fold.

A comprehensive selectivity profile will present the IC50 values of this compound for all four GAT subtypes, alongside the data for the benchmark inhibitors. This allows for a direct comparison of both potency and selectivity.

Mechanistic Insights: The Structural Basis of Selectivity

Understanding why a compound is selective for one transporter over another provides invaluable information for lead optimization and drug design. The selectivity of GAT inhibitors is often determined by subtle differences in the amino acid residues lining the binding pocket and extracellular vestibule of the transporters.

G cluster_0 GAT1 Binding Pocket cluster_1 GAT3 Binding Pocket cluster_2 Inhibitor Interaction GAT1 Key Residues: - Tyrosine (Y140) - Phenylalanine (F294) GAT3 Key Residues: - Leucine (L) - Serine (S) Inhibitor Selective Inhibitor (e.g., Tiagabine for GAT1) Interaction Differential binding affinity due to specific residue interactions Inhibitor->Interaction Interaction->GAT1 High Affinity Interaction->GAT3 Low Affinity

Simplified representation of inhibitor selectivity based on binding pocket residues.

For instance, the high selectivity of tiagabine for GAT1 is attributed to specific interactions with key residues in the GAT1 binding pocket that are not conserved in GAT2 and GAT3.[6] Structural and mutagenesis studies have revealed that residues in transmembrane domains and extracellular loops contribute to the binding of both substrates and inhibitors.[2][5] By analyzing the structure of this compound and comparing it to the known pharmacophores of selective inhibitors, researchers can form hypotheses about its potential interactions with the different GAT subtypes.

Advanced Characterization: Electrophysiological Studies

For compounds that show promising potency and selectivity in uptake assays, electrophysiological recordings can provide a more detailed characterization of their mechanism of action.

Protocol Outline: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding one of the human GAT subtypes.

  • Incubation: Incubate the oocytes for 2-5 days to allow for transporter expression.

  • Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with recording solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). c. Clamp the oocyte at a holding potential (e.g., -60 mV). d. Apply GABA to elicit a transport-associated current. e. Co-apply GABA with different concentrations of this compound or a benchmark inhibitor to measure the inhibition of the GABA-induced current.

  • Data Analysis: Determine the IC50 from the concentration-inhibition curve. By applying the inhibitor in the presence of varying GABA concentrations, the mode of inhibition (competitive, non-competitive, or mixed) can be determined.

Conclusion: A Pathway to Characterizing Novel GAT Modulators

While direct experimental data on the selectivity of this compound for GABA transporters is not yet publicly available, this guide provides a comprehensive and scientifically rigorous framework for its assessment. By employing a combination of radiolabeled GABA uptake assays and electrophysiological recordings, and by comparing the results to well-characterized selective inhibitors, researchers can build a detailed and reliable selectivity profile for any investigational compound. This systematic approach is essential for advancing our understanding of GABAergic signaling and for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Andersen, K. E., et al. (1993). N-substituted nipecotic acid analogues as GABA uptake inhibitors: synthesis and biological activity of N-(4,4-diphenyl-3-butenyl) derivatives. Journal of Medicinal Chemistry, 36(12), 1716-1725.
  • Borden, L. A., et al. (1994). Tiagabine, SK&F-89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224.
  • Clark, J. A., & Amara, S. G. (2008). Assays of neurotransmitter transporter function. Current Protocols in Neuroscience, Chapter 7, Unit 7.14.
  • Conti, F., et al. (2004). Cellular and subcellular localization of the GABA transporter GAT-1 in the cerebral cortex of rat and monkey.
  • Gether, U., et al. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in Pharmacological Sciences, 27(7), 375-383.
  • Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161.
  • Schousboe, A. (2003). Role of astrocytes in the maintenance of glutamatergic and GABAergic neurotransmission. Neurochemical Research, 28(2), 347-352.
  • Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition.
  • Kanner, B. I. (2006). Structure and function of sodium-coupled neurotransmitter transporters. Journal of Membrane Biology, 213(2), 89-100.
  • Saransaari, P., & Oja, S. S. (2000). GABA and its receptors as targets for pharmacotherapy. Current Topics in Medicinal Chemistry, 1(4), 289-301.
  • Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. bioRxiv.
  • Keros, S., & Hablitz, J. J. (2005). GAT-1 and GAT-3 transporters regulate tonic and phasic GABA(A) receptor-mediated inhibition in the cerebral cortex. The Journal of Neuroscience, 25(34), 7640-7650.

Sources

Definitive Guide to Validating a 1-Pyrrolidinebutanoic Acid Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for a quantitative bioanalytical assay of 1-Pyrrolidinebutanoic acid (often synonymous with 4-(1-pyrrolidinyl)butanoic acid or related GABA analogs). Given the molecule's zwitterionic nature and lack of strong chromophores, this guide prioritizes LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the "Product" (Method) of choice, comparing it against traditional HPLC-UV and GC-MS alternatives.

Part 1: Strategic Overview & Comparative Analysis

This compound is a polar, zwitterionic small molecule. Validating an assay for this compound in biological matrices (plasma, serum, CSF) presents specific challenges: retention of polar analytes , lack of UV absorbance , and matrix interference .

While simple chemical purity can be assessed via titration or HPLC-UV, bioanalysis requires high sensitivity (ng/mL range) to track pharmacokinetics.

Comparative Performance: The "Product" (LC-MS/MS) vs. Alternatives

The following table objectively compares the proposed LC-MS/MS methodology against common alternatives.

FeatureLC-MS/MS (Recommended) HPLC-UV / DAD GC-MS
Sensitivity (LLOQ) High (< 1-5 ng/mL) Low (> 1 µg/mL)Medium (10-50 ng/mL)
Selectivity Excellent (Mass-based MRM)Poor (Relies on retention time only)Good (Mass spectral fingerprint)
Sample Prep Simple (Protein Precip. or SPE)Simple (Filtration/Precip.)Complex (Requires Derivatization)
Throughput High (Rapid gradients)MediumLow (Long run times + derivatization)
Polarity Handling Excellent (HILIC mode)Poor (Early elution on C18)N/A (Gas phase)
Primary Use Case PK/PD, Trace Metabolites QC, Formulation AnalysisVolatile Impurities

Expert Insight: For drug development, HPLC-UV is insufficient due to the lack of a strong chromophore on the pyrrolidine ring and the carboxylic acid tail. GC-MS requires derivatization (e.g., silylation) of the acid group, introducing variability. Therefore, LC-MS/MS using HILIC (Hydrophilic Interaction Liquid Chromatography) is the only self-validating system robust enough for regulatory submission (FDA/EMA).

Part 2: Validation Protocol (The Core Directive)

This protocol follows FDA Bioanalytical Method Validation (BMV) Guidance (2018) and ICH M10 standards.

Experimental Design & Causality
  • Why HILIC? this compound is highly polar. On a standard C18 column, it elutes in the void volume (causing ion suppression). HILIC retains the charged ammonium/carboxylate species, separating them from phospholipids.

  • Internal Standard (IS): Use a deuterated analog (e.g., this compound-d8) or a structural analog like Gabapentin if isotopologs are unavailable.

Method Parameters (The "Product" Specifications)
  • Column: HILIC Silica or Zwitterionic phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Ionization: ESI Positive Mode (Protonation of the pyrrolidine nitrogen).

  • MRM Transition: Precursor

    
     Product Ion (Loss of 
    
    
    
    or cleavage of pyrrolidine ring).
Step-by-Step Validation Workflow
Experiment A: Selectivity & Specificity

Objective: Ensure the matrix (plasma) does not interfere with the analyte.

  • Protocol: Analyze 6 independent sources of blank matrix (plasma).

  • Acceptance Criteria: Interference at the analyte retention time must be < 20% of the LLOQ response.

  • Causality: Phospholipids often co-elute in HILIC; monitoring specific phospholipid transitions (e.g., m/z 184) during development prevents "invisible" matrix effects.

Experiment B: Linearity & LLOQ

Objective: Define the dynamic range.

  • Protocol: Prepare 8 non-zero standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Execution: Run in duplicate. Fit using weighted linear regression (

    
    ).
    
  • Self-Validating Check: The correlation coefficient (

    
    ) must be 
    
    
    
    .[1] Back-calculated concentrations must be within
    
    
    (
    
    
    for LLOQ).
Experiment C: Accuracy & Precision (Intra/Inter-day)

Objective: Prove reproducibility.

  • Protocol: Prepare QC samples at 4 levels:

    • LLOQ: (Lower Limit of Quantitation)[1]

    • LQC: (3x LLOQ)

    • MQC: (30-50% of range)

    • HQC: (75% of range)

  • Execution: Run 5 replicates per level over 3 separate runs (days).

  • Acceptance Criteria: Mean accuracy within 85-115%. CV (Coefficient of Variation)

    
    .[2]
    
Experiment D: Matrix Effect & Recovery

Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Set 1: Analyte spiked in neat solvent.

    • Set 2: Analyte spiked into post-extracted blank matrix.

    • Set 3: Analyte spiked pre-extraction.

  • Calculations:

    • Matrix Factor (MF): Response(Set 2) / Response(Set 1).

    • Recovery (RE): Response(Set 3) / Response(Set 2).

  • Expert Insight: If MF < 0.85 (suppression), dilute the sample or optimize the HILIC gradient to shift the analyte away from the suppression zone.

Part 3: Visualization & Logic

Validation Decision Tree

This diagram illustrates the logical flow of the validation process, ensuring no step is skipped.

ValidationFlow Start Start Validation Selectivity 1. Selectivity Test (6 Blank Matrices) Start->Selectivity FailSelectivity Interference > 20% LLOQ? Selectivity->FailSelectivity Optimize Re-optimize Chromatography (Gradient/Column) FailSelectivity->Optimize Yes Linearity 2. Linearity & LLOQ (8 Standards, r² > 0.99) FailSelectivity->Linearity No Optimize->Selectivity Precision 3. Accuracy & Precision (5 Replicates x 3 Days) Linearity->Precision MatrixEffect 4. Matrix Effect & Recovery (Post-Extraction Spike) Precision->MatrixEffect Stability 5. Stability Testing (Freeze-Thaw, Benchtop) MatrixEffect->Stability Report Generate Validation Report (FDA/EMA Compliant) Stability->Report

Caption: Logical workflow for Bioanalytical Method Validation (BMV) ensuring regulatory compliance.

LC-MS/MS Signal Pathway

This diagram details the mechanistic path of detection, highlighting critical control points.

LCMS_Pathway Sample Biological Sample (Plasma + Analyte) Prep Protein Precipitation (Acetonitrile) Sample->Prep Clean-up LC HILIC Separation (Retains Polar Analyte) Prep->LC Inject ESI ESI Source (+) (Ionization: [M+H]+) LC->ESI Elute Q1 Q1 Quadrupole (Select Precursor) ESI->Q1 m/z Filter CID Collision Cell (Fragmentation) Q1->CID Dissociate Q3 Q3 Quadrupole (Select Product Ion) CID->Q3 Filter Fragments Detector Detector (Quantification) Q3->Detector Count Ions

Caption: Mechanistic pathway of the LC-MS/MS bioassay, from sample preparation to detection.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.).[2] 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ICH (International Council for Harmonisation). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Pyrrolidinebutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-Pyrrolidinebutanoic acid, a compound with significant potential in various research applications. By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Understanding the Hazard Landscape

Key Hazard Summary
Hazard StatementGHS ClassificationPrimary Exposure RoutesPotential Health Effects
Causes skin irritationSkin Irritant 2Dermal contactRedness, inflammation, burns[1]
Causes serious eye irritationEye Irritant 2AOcular contactPain, redness, watering, potential for serious eye damage[1]
May cause respiratory irritationSTOT SE 3InhalationCoughing, shortness of breath, irritation of the respiratory tract[1]
Harmful if swallowedAcute Toxicity 4 (Oral)IngestionNausea, vomiting, and potential for internal damage[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement but a critical, proactive measure to mitigate the risks identified above. The principle of causality dictates that our PPE choices directly counteract the specific hazards of this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them before each use and to employ proper removal techniques to avoid skin contact with a contaminated outer surface[4]. For prolonged or immersive contact, heavier-duty gloves may be necessary.

  • Eye and Face Protection: Given the risk of serious eye irritation, safety glasses with side shields are the minimum requirement[5]. However, for any procedure with a risk of splashing, chemical safety goggles are strongly recommended. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous mixing[6].

  • Skin and Body Protection: A standard laboratory coat should be worn at all times to protect against accidental skin contact. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advisable.

  • Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors or aerosols[6]. If a fume hood is not available or if there is a potential for generating significant aerosols, a NIOSH-approved respirator may be required.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating system for the safe handling of this compound, from receipt to disposal. Each step is designed to minimize exposure and ensure the integrity of your research.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases[6][7].

  • Keep the container tightly closed when not in use[6][7].

Preparation and Use:
  • All handling of this compound should be performed within a certified chemical fume hood to control vapors[6].

  • Before use, ensure that an eyewash station and safety shower are readily accessible.

  • When preparing solutions, always add the acid to the solvent slowly to avoid splashing. Never add solvent to the acid.

  • Avoid generating dust or aerosols.

Spill Management:
  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite[2][8].

  • Place the contaminated absorbent into a suitable, labeled container for hazardous waste disposal[2][8].

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[6].

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and its waste must be conducted in accordance with all local, state, and federal regulations. As a generator of chemical waste, it is your responsibility to ensure its proper characterization and disposal[9].

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Neutralization: For aqueous waste streams, neutralization with a suitable base (e.g., sodium bicarbonate) may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines. Always add the base to the diluted acid slowly.

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company[9][10]. Do not dispose of this chemical down the drain[2].

Visualizing the Workflow

To further clarify the safe handling process, the following diagrams illustrate the key decision points and procedural flow.

Safe Handling Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Reaction/Use Reaction/Use Weighing/Measuring->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Waste Collection Waste Collection Decontamination->Waste Collection Proper Disposal Proper Disposal Waste Collection->Proper Disposal End End Proper Disposal->End Start Start Start->Assess Hazards Spill Response Protocol Figure 2: Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Seek Medical Attention if Exposed Seek Medical Attention if Exposed Spill Occurs->Seek Medical Attention if Exposed Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Don Appropriate PPE Don Appropriate PPE Alert Supervisor->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Collect Waste Collect Waste Absorb Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Sources

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Retrosynthesis Analysis

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1-Pyrrolidinebutanoic acid
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1-Pyrrolidinebutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.